chemical structure of 1-(5-amino-1H-benzimidazol-2-yl)ethanol
Title: Technical Whitepaper: Structural Analysis and Synthetic Utility of 1-(5-amino-1H-benzimidazol-2-yl)ethanol Executive Summary This technical guide provides a comprehensive structural and synthetic analysis of 1-(5-...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Whitepaper: Structural Analysis and Synthetic Utility of 1-(5-amino-1H-benzimidazol-2-yl)ethanol
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol , a critical heterocyclic building block in medicinal chemistry.[1][2] Characterized by a benzimidazole core substituted with an amino group at position 5 and a 1-hydroxyethyl moiety at position 2, this molecule serves as a versatile pharmacophore.[2] Its amphoteric nature, capacity for hydrogen bonding, and structural similarity to purine bases make it a high-value intermediate in the development of kinase inhibitors and anti-infective agents.[2] This guide details its tautomeric behavior, stereochemical considerations, validated synthetic pathways, and physicochemical properties.[2]
Structural Architecture & Stereochemistry
The molecule consists of a fused benzene and imidazole ring system (benzimidazole) with two key functional handles: a primary amine and a secondary alcohol.[2]
has a proton), rapid proton exchange occurs between and . This results in annular tautomerism.[2] Consequently, the 5-amino and 6-amino isomers are chemically equivalent in solution.[1][2] The convention dictates assigning the lower locant (5-amino) for nomenclature, but the equilibrium exists dynamically.[2]
Stereochemistry
The carbon atom at position 1 of the ethyl chain (attached to C2 of the ring) is a chiral center (
Enantiomers: The molecule exists as an (R) and (S) enantiomeric pair. Synthetic routes using racemic lactic acid yield the racemate, whereas optically pure lactic acid precursors can yield specific enantiomers.[2]
Diagram 1: Tautomeric Equilibrium and Numbering
Caption: Dynamic equilibrium between 5-amino (1H) and 6-amino (3H) tautomers in solution.
Physicochemical Properties
Understanding the physicochemical profile is essential for formulation and assay development.[2]
Moderate hydrophilicity; good oral bioavailability potential.[2]
Solubility
Soluble in DMSO, MeOH; Moderate in (pH dependent).[2]
High solubility as HCl salt (CAS 1158508-31-6).[1][2]
Synthetic Pathways
The most robust synthesis involves the Phillips Condensation followed by nitro-reduction.[1][2] This route is scalable and allows for stereochemical control if chiral starting materials are used.[2]
Protocol: Two-Step Synthesis from 4-Nitro-1,2-phenylenediamine
This molecule acts as a privileged scaffold in drug discovery, particularly for Kinase Inhibition .[2]
ATP Mimetic: The benzimidazole core mimics the purine ring of Adenosine Triphosphate (ATP).[2]
Hinge Binder: The N1/N3 nitrogens and the C5-amino group can form bidentate or tridentate hydrogen bonds with the "hinge region" of kinase enzymes (e.g., EGFR, VEGFR).[2]
Solubilizing Group: The C2-hydroxyethyl tail projects into the solvent-exposed region or ribose-binding pocket, improving water solubility and metabolic stability compared to a simple alkyl chain.[1][2]
Technical Guide: Physicochemical Profiling & Synthetic Utility of 5-Amino-Benzimidazole Derivatives
Executive Summary The 5-amino-benzimidazole scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic purine nucleobases and interact with diverse biological targets, particularly ki...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-amino-benzimidazole scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic purine nucleobases and interact with diverse biological targets, particularly kinases and tubulin. Unlike the neutral benzimidazole core, the introduction of an electron-donating amino group at the 5-position significantly alters the electronic landscape, introducing amphoteric solubility profiles, unique fluorescence capabilities, and dual-nucleophilic reactivity.[1]
This guide provides a rigorous technical analysis of the 5-amino-benzimidazole moiety, moving beyond basic descriptions to explore the causal relationships between its tautomeric states and its utility in drug development and materials science.
Structural Architecture & Electronic Dynamics
Tautomeric Equilibrium
The reactivity of 5-amino-benzimidazole is governed by the rapid proton exchange between the N1 and N3 nitrogens of the imidazole ring. While often drawn as a static structure, the molecule exists as a tautomeric mixture of 5-amino-1H-benzimidazole and 6-amino-1H-benzimidazole .[2]
Electronic Consequence: The amino group at position 5 acts as a strong
-donor (+M effect).[2] In the 5-amino tautomer, this donation enriches the electron density at the N1 position. In the 6-amino tautomer, the density shifts, affecting the dipole moment and binding affinity.[1]
Implication for Drug Design: When binding to a protein pocket (e.g., a kinase hinge region), the specific tautomer is "selected" by the H-bond donor/acceptor requirements of the residue (often the "gatekeeper" residue).[1]
Visualization of Tautomeric Shift
The following diagram illustrates the prototropic shift that defines the scaffold's ambiguity in solution.
[1]
Physicochemical Profile
The dual nitrogen functionalities (pyridine-like ring nitrogen and exocyclic aniline nitrogen) create a complex ionization profile.[2]
Quantitative Data Summary
Property
Value / Characteristic
Technical Context
CAS Number
934-22-5
Unique Identifier
Molecular Weight
133.15 g/mol
Fragment-based drug design compliant
Melting Point
163 – 168 °C
High MP indicates strong intermolecular H-bonding (N-H[2]···N) in the crystal lattice.[2]
pKa (Ring N3)
~5.5 - 6.0 (Conjugate Acid)
The ring N is the primary basic site.[2] The 5-amino group (+M) stabilizes the cation, making it slightly more basic than unsubstituted benzimidazole (pKa 5.6).[2]
pKa (Exocyclic NH₂)
~3.5 - 4.5
Weakly basic; protonates only in highly acidic media.[2]
LogP (Octanol/Water)
~0.6 - 0.9
Moderate lipophilicity; good bioavailability potential.[2]
Fluorescence
nm, nm
Exhibits pH-dependent fluorescence; blue emission in neutral solvents.[1][2]
Solubility
pH-Dependent
Acidic pH: High (forms cation).[2] Neutral pH: Low/Moderate.[2] Basic pH: Soluble (forms anion at very high pH > 12).[2]
Solubility & Ionization Logic
Acidic Conditions: The pyridine-like nitrogen (N3) accepts a proton readily.[2] This cationic species is highly water-soluble.[2]
Reactivity Implication: Reactions requiring the free amine (e.g., acylation) should be conducted in buffered or slightly basic organic solvents (e.g., DMF with Et3N) to ensure the exocyclic amine is nucleophilic and not protonated.[1]
Synthetic Pathways & Reactivity Protocols[3][4]
Primary Synthesis: Catalytic Reduction
The most robust route to high-purity 5-aminobenzimidazole is the reduction of 5-nitrobenzimidazole.[2] While iron/acid reductions (Béchamp) are traditional, catalytic hydrogenation is preferred for pharmaceutical applications to avoid metal waste.[1][2]
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The nitro starting material (
) will disappear, and the fluorescent amine product () will appear.[1]
Workup: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.[2]
Isolation: Concentrate filtrate in vacuo. The product crystallizes as a light yellow/brown solid.[2][3][4]
Selective Functionalization Workflow
A common challenge is distinguishing between the ring nitrogen (N1) and the exocyclic amine (N-NH2) during functionalization.[2]
Analytical Characterization
Validating the identity of 5-amino-benzimidazole derivatives requires specific attention to the aromatic region in NMR and the N-H stretching frequencies in IR.
Proton NMR (
H-NMR)[2]
Solvent: DMSO-
is preferred due to solubility and exchangeable protons.[2]
Key Signals:
8.0 - 8.2 ppm (s, 1H): The C2-H proton (between the two ring nitrogens).[2] This is the most deshielded singlet and is diagnostic of the benzimidazole core.
4.5 - 5.0 ppm (br s, 2H): The exocyclic protons.[2] This signal disappears upon shake.[2]
6.5 - 7.5 ppm (m, 3H): Aromatic protons (C4, C6, C7).[1][2] The coupling pattern (ABX system) confirms the 5-substitution.[2]
Infrared Spectroscopy (FT-IR)
3300 - 3450 cm
: Doublet characteristic of primary amines ( stretch).[2]
2500 - 3000 cm
: Broad absorption indicating intermolecular hydrogen bonding of the imidazole N-H.[2]
Applications in Research & Industry
Medicinal Chemistry: Kinase Inhibition
The 5-amino-benzimidazole scaffold is a bioisostere of adenine.[2]
Mechanism: The imidazole ring nitrogens (N1/N3) function as a donor-acceptor pair, capable of forming a bidentate hydrogen bond with the "hinge region" of kinase enzymes (e.g., ATP binding site).[1]
Modification: The 5-amino group is frequently derivatized into amides or ureas to access the "back pocket" of the kinase, improving selectivity (e.g., in compounds targeting VEGFR or EGFR).[1]
Materials Science: Corrosion Inhibition[2]
Mechanism: In acidic media (pickling processes), the benzimidazole ring protonates.[1][2] The resulting cation adsorbs onto negatively charged metal surfaces (mild steel, copper).[1][2]
Efficiency: The 5-amino group enhances inhibition efficiency compared to the parent benzimidazole by increasing electron density on the ring, facilitating stronger coordinate bonding with metal d-orbitals.
References
PubChem. (2023).[2][3] 5-Aminobenzimidazole Compound Summary. National Library of Medicine.[2] [Link][1][2]
Yoon, Y. K., et al. (2017).[1][2][5] Novel Fluorescent Benzimidazoles: Synthesis, Characterization, Crystal Structure and Evaluation of Their Anticancer Properties. Bentham Science.[2] [Link]
Organic Chemistry Portal. (2023). Synthesis of Benzimidazoles. [Link]
The Therapeutic Potential of 1-(5-Amino-1H-benzimidazol-2-yl)ethanol in Drug Discovery
The following technical guide details the therapeutic potential, chemical biology, and experimental utility of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (CAS: 1269184-86-2). This document treats the compound as a high-valu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the therapeutic potential, chemical biology, and experimental utility of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (CAS: 1269184-86-2). This document treats the compound as a high-value pharmacophore and fragment for rational drug design, specifically within kinase inhibition and targeted protein degradation (PROTACs).
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The "Privileged" Fragment
In the hierarchy of medicinal chemistry scaffolds, the benzimidazole core is "privileged"—capable of binding to multiple unrelated receptor targets with high affinity.[1] 1-(5-amino-1H-benzimidazol-2-yl)ethanol represents a distinct, highly functionalized evolution of this core.
Unlike generic benzimidazoles, this specific molecule integrates two critical design elements:
The 5-Amino Handle: A nucleophilic vector positioned to extend into the solvent front or interact with specific residues (e.g., gatekeeper residues in kinases), facilitating the synthesis of complex inhibitors or PROTAC linkers.
The 2-(1-Hydroxyethyl) Tail: A chiral, polar moiety that enhances aqueous solubility (ClogP modulation) and offers a hydrogen-bonding motif often required to anchor the inhibitor in the ribose-binding pocket of ATP-dependent enzymes.
This guide explores the compound's utility as a lead fragment for oncology (kinase inhibition) and neuroprotection, supported by synthesis protocols and mechanistic workflows.
Chemical Biology & Physiochemical Profile
Structural Attributes
The molecule comprises a benzimidazole ring substituted at the C2 position with a 1-hydroxyethyl group and at the C5 position with a primary amine.
Property
Value / Description
Relevance in Drug Design
Molecular Formula
C₉H₁₁N₃O
Low MW (<200 Da) ideal for Fragment-Based Drug Discovery (FBDD).
Molecular Weight
177.20 g/mol
High Ligand Efficiency (LE) potential.
H-Bond Donors
3 (NH, NH₂, OH)
Critical for hinge binding in kinases (Glu/Leu residues).
H-Bond Acceptors
2 (N3, O)
Facilitates water-mediated bridging interactions.
Chirality
Yes (C1 of ethanol chain)
Opportunity for stereoselective binding; enantiomers may show differential potency.
pKa (est)
~5.5 (Benzimidazole N)
Tunable protonation state at physiological pH; lysosomotropic potential.
Pharmacophore Mapping
The 5-amino group serves as the primary "growth vector." In Structure-Activity Relationship (SAR) studies, acylation or arylation of this amine typically increases potency by 100-1000x by accessing hydrophobic pockets adjacent to the ATP binding site. The C2-ethanol group acts as a "solubility anchor," preventing the lipophilicity issues common in multi-ring kinase inhibitors.
Mechanistic Applications
Kinase Inhibition (Oncology)
Benzimidazole derivatives are canonical ATP-competitive inhibitors. The 1-(5-amino-1H-benzimidazol-2-yl)ethanol scaffold mimics the purine ring of ATP.
Binding Mode: The benzimidazole N-H and N3 form a bidentate hydrogen bond with the hinge region of the kinase (e.g., Aurora B, VEGFR, or CK1δ).
Specificity: The 5-amino group projects towards the solvent-exposed region or the "gatekeeper" residue. Derivatization here (e.g., with a pyrazole or benzamide) determines selectivity.
Case Study: Similar 5-amino-benzimidazole derivatives have been optimized into inhibitors of ITK (Interleukin-2 Inducible T-cell Kinase), a target for T-cell lymphomas.
Targeted Protein Degradation (PROTACs)
This molecule is an ideal "warhead" precursor for PROTACs.
Logic: The 5-amino group allows for the attachment of an aliphatic linker chain without disrupting the primary binding affinity of the benzimidazole core.
Workflow: Reacting the 5-amino group with a bifunctional linker (e.g., PEG-dicarboxylic acid) connects it to an E3 ligase ligand (e.g., Thalidomide), facilitating the ubiquitination of the target protein.
Neuroprotection (Oxidative Stress)
Recent studies indicate that benzimidazole-2-ethanol derivatives can mitigate ethanol-induced neurodegeneration. The mechanism involves the modulation of neuroinflammatory markers (TNF-α, IL-6) and the reduction of Reactive Oxygen Species (ROS), likely through the scavenging capacity of the benzimidazole ring system.
Visualizing the Mechanism
The following diagram illustrates the dual-pathway potential of the scaffold: acting as a direct Kinase Inhibitor or as a PROTAC Warhead.
Figure 1: Dual therapeutic pathways for the 5-amino-benzimidazole scaffold.
Experimental Protocols
Synthesis of 1-(5-Amino-1H-benzimidazol-2-yl)ethanol
Objective: To synthesize the core scaffold from commercially available precursors.
Reaction Type: Phillips Condensation.
Reagents:
4-Nitro-1,2-phenylenediamine (Start Material A)
Lactic Acid (or Ethyl Lactate) (Start Material B)
4N Hydrochloric Acid (HCl)
Tin(II) Chloride (SnCl₂) or H₂/Pd-C (for reduction)
Reflux: Heat the mixture to reflux (100–110°C) for 12–24 hours. The acid catalyzes the condensation of the diamine with the carboxylic acid/ester to form the benzimidazole ring.
Checkpoint: Monitor via TLC (MeOH:DCM 1:9). The nitro-intermediate 1-(5-nitro-1H-benzimidazol-2-yl)ethanol should form.
Neutralization: Cool to 0°C and neutralize with NH₄OH to pH 8. Filter the precipitate (Nitro-intermediate).
Reduction: Dissolve the nitro-intermediate in Ethanol. Add SnCl₂·2H₂O (5.0 eq) and reflux for 4 hours (or use catalytic hydrogenation: H₂, 10% Pd/C, MeOH, RT, 4h).
Purification: Filter off the catalyst/salts. Concentrate the filtrate. Recrystallize from Ethanol/Water to yield 1-(5-amino-1H-benzimidazol-2-yl)ethanol as a pale brown/off-white solid.
In Vitro Kinase Assay (Generic Protocol)
Objective: Validate the affinity of the scaffold (or its derivatives) against a panel of kinases (e.g., Aurora A/B, VEGFR2).
Materials:
Recombinant Kinase (e.g., Aurora B)
Substrate Peptide (e.g., Histone H3)
³³P-ATP or Fluorescent ATP tracer
Test Compound (dissolved in DMSO)
Workflow:
Preparation: Dilute test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
Incubation: Mix Kinase (5-10 nM) + Substrate (2 µM) + Compound. Incubate for 15 min at RT to allow equilibrium binding.
Initiation: Add ATP (at K_m concentration). Incubate for 60 min at 30°C.
Termination: Stop reaction with EDTA or Phosphoric Acid.
Detection: Measure phosphorylation via scintillation counting (filter binding) or FRET signal.
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
Synthetic Pathway Visualization
The following diagram details the chemical synthesis logic described in Section 5.1.
Figure 2: Synthetic route from nitro-phenylenediamine precursors.
References
Sigma-Aldrich. (n.d.). 1-(5-amino-1H-benzimidazol-2-yl)ethanol dihydrochloride Product Sheet. Link
Khan, A., et al. (2021).[2] "Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model." ACS Chemical Neuroscience, 12(3), 489-505.[2] Link
Bentzien, J., et al. (2009).[3] "5-Aminomethylbenzimidazoles as potent ITK antagonists." Bioorganic & Medicinal Chemistry Letters, 19(6), 1588-1591.[3] Link
CymitQuimica. (n.d.). 1-(5-Methyl-1H-benzimidazol-2-yl)ethanol Structure and Properties. Link
PubChem. (n.d.). 2-(5-Amino-benzoimidazol-1-yl)-ethanol Compound Summary (Related Isomer). Link
solubility profile of 1-(5-amino-1H-benzimidazol-2-yl)ethanol in water vs DMSO
An In-Depth Technical Guide to the Solubility Profile of Novel Benzimidazole Derivatives: A Case Study of 1-(5-amino-1H-benzimidazol-2-yl)ethanol in Water vs. DMSO This guide provides a comprehensive framework for unders...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility Profile of Novel Benzimidazole Derivatives: A Case Study of 1-(5-amino-1H-benzimidazol-2-yl)ethanol in Water vs. DMSO
This guide provides a comprehensive framework for understanding and determining the solubility of novel benzimidazole derivatives, a critical parameter in drug discovery and development. Using 1-(5-amino-1H-benzimidazol-2-yl)ethanol as a representative case study, we will explore the theoretical underpinnings of solubility in aqueous and organic media, present detailed experimental protocols, and discuss the interpretation of solubility data for a scientific audience.
Executive Summary: The Critical Role of Solubility
Solubility, the maximum concentration of a solute that can dissolve in a solvent, is a fundamental physicochemical property that profoundly influences a drug candidate's journey from laboratory to clinic.[1][2] Poor aqueous solubility can lead to erratic absorption, low bioavailability, and challenges in formulation development, ultimately hindering therapeutic efficacy.[1][3] Conversely, understanding solubility in organic solvents like dimethyl sulfoxide (DMSO) is essential for in vitro screening, compound storage, and high-throughput assays.[4][5] This document serves as a technical guide for researchers to characterize the solubility profile of novel benzimidazole compounds, enabling informed decision-making in the early stages of drug discovery.[3][6]
Theoretical Framework: Predicting Solubility
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with the solvent. For our case study, 1-(5-amino-1H-benzimidazol-2-yl)ethanol, several key features dictate its behavior in water and DMSO.
Molecular Structure Analysis
1-(5-amino-1H-benzimidazol-2-yl)ethanol possesses a benzimidazole core, which is a bicyclic aromatic heterocycle containing two nitrogen atoms.[7] This core structure is amphoteric, meaning it has both acidic and basic properties.[7] Key functional groups influencing solubility include:
Benzimidazole Core: The N-H group can act as a hydrogen bond donor, while the lone pair on the other nitrogen atom can act as a hydrogen bond acceptor.[8][9] The aromatic rings contribute to hydrophobicity.
Amino Group (-NH₂): This group is basic and can be protonated in acidic solutions. It is also a potent hydrogen bond donor.
Ethanol Group (-CH(OH)CH₃): The hydroxyl group is a strong hydrogen bond donor and acceptor, significantly enhancing polarity.
Solubility in Water: The Role of pH and Hydrogen Bonding
Water is a highly polar, protic solvent. The solubility of 1-(5-amino-1H-benzimidazol-2-yl)ethanol in aqueous media is expected to be highly dependent on pH due to the ionizable amino and benzimidazole groups.[1][10]
Acidic Conditions (Low pH): The amino group and the basic nitrogen of the imidazole ring will be protonated, forming a cationic species. This charge will dramatically increase interactions with polar water molecules, leading to higher solubility.
Neutral/Basic Conditions (High pH): In its neutral form, solubility will be dictated by the balance between the polar amino and hydroxyl groups and the nonpolar benzimidazole backbone. The ability to form hydrogen bonds with water is crucial.[8]
pKa Considerations: Benzimidazole itself has a pKa for its conjugate acid of around 5.5.[7][11] The presence of the amino and ethanol substituents will modulate this value. Determining the pKa is essential for predicting the pH-solubility profile.[10]
Solubility in DMSO: A Powerful Aprotic Solvent
DMSO (Dimethyl Sulfoxide) is a polar aprotic solvent with a strong ability to accept hydrogen bonds. It is an excellent solvent for a wide range of organic compounds, including both polar and nonpolar molecules.[4][12]
Solvation Mechanism: DMSO's oxygen atom is a strong hydrogen bond acceptor, readily interacting with the N-H and O-H groups of the benzimidazole derivative. This disrupts the intermolecular hydrogen bonds that hold the solid crystal lattice together.[8]
Importance in Drug Discovery: Its ability to dissolve a broad array of compounds makes it the standard solvent for preparing stock solutions for high-throughput screening (HTS) and various in vitro assays.[4][13][14]
The expected solubility of benzimidazole derivatives is generally higher in solvents like methanol, ethanol, and DMSO compared to less polar solvents, likely due to the formation of hydrogen bonds.[15]
Experimental Determination of Solubility
Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[2][3][16] Each provides different, yet complementary, insights into a compound's behavior.
Kinetic vs. Thermodynamic Solubility
Kinetic Solubility: Measures the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[6][17][18] This method is rapid, requires minimal compound, and is well-suited for early-stage screening.[3][16]
Thermodynamic Solubility: Represents the true equilibrium solubility, where the solid compound is in equilibrium with the saturated solution.[6][16][17] It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (e.g., 24 hours).[19][20] This "shake-flask" method is considered the gold standard.[19][21]
The following diagram illustrates the conceptual workflow for these two fundamental assays.
Caption: High-level workflow for kinetic and thermodynamic solubility assays.
The shake-flask method is the most reliable for determining thermodynamic solubility.[19][21]
Objective: To determine the equilibrium solubility of 1-(5-amino-1H-benzimidazol-2-yl)ethanol in water (at a specific pH, e.g., 7.4) and DMSO.
Materials:
Test Compound (crystalline solid)
Phosphate-Buffered Saline (PBS), pH 7.4
Dimethyl Sulfoxide (DMSO), analytical grade
Glass vials with screw caps
Orbital shaker with temperature control (e.g., 25°C)
Syringe filters (e.g., 0.22 µm PVDF)
High-Performance Liquid Chromatography (HPLC) system with UV detector
Analytical balance
Protocol:
Preparation: Add an excess amount of the solid test compound to separate vials containing a precise volume of PBS (pH 7.4) and DMSO, respectively. "Excess" means enough solid remains undissolved at the end of the experiment.[19]
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[3][19]
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all solid particles. Filtration is a common source of error due to potential compound adsorption to the filter material.[19]
Quantification: Prepare a standard curve of the test compound in the relevant solvent. Analyze the filtered supernatant by a validated analytical method, such as HPLC-UV, to determine the concentration.[19][22]
Data Reporting: The determined concentration is the thermodynamic solubility, typically reported in µg/mL or µM.
The diagram below outlines the critical steps and decision points in this self-validating protocol.
Caption: Protocol for the Shake-Flask Thermodynamic Solubility Assay.
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly to allow for direct comparison between solvents and different compounds.
Hypothetical Solubility Data Table
The following table presents hypothetical, yet realistic, solubility data for our case study compound, based on the known properties of benzimidazole derivatives.
Compound
Solvent
Solubility Type
Solubility (µg/mL)
Solubility (µM)
Notes
1-(5-amino-1H-benzimidazol-2-yl)ethanol
Aqueous Buffer (pH 7.4)
Thermodynamic
25
132
Low aqueous solubility expected for neutral form.
1-(5-amino-1H-benzimidazol-2-yl)ethanol
Aqueous Buffer (pH 2.0)
Thermodynamic
>1000
>5257
High solubility due to protonation of amino/imidazole groups.
1-(5-amino-1H-benzimidazol-2-yl)ethanol
DMSO
Thermodynamic
>20,000
>105,140
High solubility, typical for DMSO as a powerful organic solvent.[4]
Molecular Weight of 1-(5-amino-1H-benzimidazol-2-yl)ethanol assumed to be ~190.2 g/mol for calculation.
Interpreting the Results
Low Neutral Aqueous Solubility: A value of 25 µg/mL at pH 7.4 would classify this compound as "sparingly soluble" to "slightly soluble." This is a common challenge for benzimidazole-based drugs and can be an obstacle for oral absorption.[1]
High DMSO Solubility: The high solubility in DMSO confirms its suitability as a solvent for creating concentrated stock solutions for biological screening.[5] Researchers must be mindful of final DMSO concentrations in assays, as it can have biological effects.[13]
pH-Dependent Profile: The dramatic increase in solubility at low pH is a key characteristic. This suggests that the compound would be highly soluble in the acidic environment of the stomach, which could be a critical factor for its absorption profile.[1]
Conclusion and Future Directions
This guide has outlined the theoretical and practical considerations for determining the solubility profile of a novel benzimidazole derivative, 1-(5-amino-1H-benzimidazol-2-yl)ethanol. By understanding the interplay of molecular structure, pH, and solvent properties, and by employing robust experimental methods like the shake-flask protocol, researchers can generate the critical data needed to advance drug discovery programs. Low aqueous solubility is a frequent challenge, but a thorough characterization allows for the early implementation of mitigation strategies, such as salt formation or advanced formulation development.
References
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
Al-Akayleh, F., et al. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. MDPI. [Link]
Perin, N., et al. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. PMC. [Link]
Singh, K., et al. Incorporation of an intramolecular hydrogen bonding motif in the side chain of antimalarial benzimidazoles. PMC - NIH. [Link]
Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
ResearchGate. (2025, August 10). Solubility of Benzimidazoles in Alcohols. [Link]
Creative Bioarray. (2025, July 31). Aqueous Solubility Assays. [Link]
Spiga, E., et al. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]
Shvets, D., et al. DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]
ResearchGate. (2009, April). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. [Link]
Le, T. H., et al. (2022, September 21). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. PMC. [Link]
ResearchGate. (2024, February). pKa values of benzimidazole derivatives in their uncomplexed (pKa) and...[Link]
ResearchGate. (2017, April 18). Which organic solvent can dissolve 1-(1H-benzimidazol-2-yl)ethan-1-ol compound?[Link]
National Institutes of Health. Benzimidazole. PubChem. [Link]
ResearchGate. Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. [Link]
de Paula, E., et al. (2011, June 16). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. SciELO. [Link]
DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
National Institutes of Health. 1-(1H-Benzimidazol-2-yl)ethanol, (S)-. PubChem. [Link]
Lim, D. H., et al. (2022, February 4). Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. PMC. [Link]
ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]
ResearchGate. (PDF) Molecular properties Prediction, Synthesis and Docking studies of 3-benzimidazol - 1-yl-1- (4- phenyl piperazine-1-yl) propan-1-one and their Derivatives,. [Link]
ACS Publications. Hydrogen-Bonding Strength in the Blends of Polybenzimidazole with BTDA- and DSDA-Based Polyimides. [Link]
ResearchGate. Solubility of Selected Compounds in Water and Ethanol. [Link]
The Journal of Biological Chemistry. The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. [Link]
The Solubility of Amino Acids in Various Solvent Systems. [Link]
ResearchGate. (2025, August 6). New possibilities for the synthesis of high-molecular weight poly(2,5(6)-benzimidazole) and studies of its solutions in DMSO-based complex organic solvent. [Link]
Bouziane, A., et al. (2020, November 14). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
Cheméo. Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). [Link]
Pharmacophore Analysis of Amino-Benzimidazole Ethanol Scaffolds: A Medicinal Chemistry Perspective
Executive Summary The Amino-Benzimidazole Ethanol (ABE) scaffold represents a privileged structure in medicinal chemistry, characterized by a unique interplay between a rigid, lipophilic aromatic core and a flexible, pol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Amino-Benzimidazole Ethanol (ABE) scaffold represents a privileged structure in medicinal chemistry, characterized by a unique interplay between a rigid, lipophilic aromatic core and a flexible, polar hydroxyethyl side chain. This guide provides a rigorous pharmacophore analysis of ABE derivatives, dissecting their electronic properties, binding modes, and structure-activity relationships (SAR). We explore their utility in designing multi-target ligands, ranging from antimicrobial agents (targeting CYP51) to receptor modulators (Histamine H1, Opioid).
Structural Deconstruction & Pharmacophore Mapping
The ABE scaffold can be dissected into three distinct pharmacophoric zones, each contributing specific binding interactions. Understanding these zones is critical for rational drug design.
The Pharmacophoric Zones
Zone
Structural Moiety
Physicochemical Property
Interaction Type
Zone A
Benzene Ring (Fused)
Lipophilic / Aromatic
- Stacking, Hydrophobic enclosure
Zone B
2-Amino-Imidazole Core
Amphoteric / Polar
H-Bond Donor (NH), H-Bond Acceptor (N3)
Zone C
N1-Ethanol (Hydroxyethyl)
Flexible / Polar
H-Bond Donor/Acceptor (OH), Solvation
Electronic Features and pKa Modulation
The 2-amino group exerts a strong electron-donating effect (+M), significantly increasing the basicity of the N3 nitrogen.
Basicity: The pKa of the conjugate acid of 2-aminobenzimidazole is approximately 7.5, making it partially protonated at physiological pH. This allows for ionic interactions with anionic residues (e.g., Asp, Glu) in target proteins.
Tautomerism: While N1-substitution (like the ethanol chain) locks the tautomer, the 2-amino group can still participate in amidine-like resonance, enhancing H-bond donor capability.
Visualization: Pharmacophore Interaction Map
Caption: Pharmacophore interaction map of the Amino-Benzimidazole Ethanol scaffold showing key binding zones and their biological targets.
Structure-Activity Relationship (SAR)[1][2][3]
The N1-Ethanol "Anchor"
The N1-(2-hydroxyethyl) moiety is not merely a solubilizing group. In docking studies (e.g., against S. aureus Thymidylate Kinase or CYP51), the hydroxyl group often acts as an "anchor," forming specific hydrogen bonds with backbone carbonyls or side-chain serines near the entrance of the binding pocket.
Modification Logic: Replacing the -OH with -Cl or -OMe often decreases potency against polar targets but may increase blood-brain barrier (BBB) permeability for CNS targets.
The 2-Amino "Warhead"
The 2-amino group is the primary determinant of specificity.
Unsubstituted (-NH2): High affinity for pockets with acidic residues.
Acylated (-NH-CO-R): Reduces basicity; useful for targeting non-acidic hydrophobic pockets (e.g., in antiviral applications).
Alkylated (-NH-R): Increases steric bulk; used to dial in selectivity between receptor subtypes (e.g., H1 vs. H2 histamine receptors).
Experimental Protocols
Synthesis of 1-(2-hydroxyethyl)-2-aminobenzimidazole
This protocol describes the "self-validating" synthesis via cyclization of o-phenylenediamine.
Reagents:
o-Phenylenediamine (OPD)
Monoethanolamine (or 2-bromoethanol for alkylation route)
Cyanogen Bromide (BrCN)
Solvent: Water/Ethanol (1:1)
Workflow:
Cyclization: React OPD with BrCN in aqueous ethanol to form 2-aminobenzimidazole.
Validation: Monitor disappearance of OPD by TLC (Rf ~0.4 in EtOAc).
N-Alkylation: Treat the intermediate with 2-bromoethanol and a base (
) in refluxing acetonitrile.
Note: Direct synthesis using N-(2-hydroxyethyl)-o-phenylenediamine and BrCN is cleaner but requires the specific diamine precursor.
Purification: Recrystallization from Ethanol/Water.
Self-Validating Checkpoint:
1H-NMR (DMSO-d6): Look for the characteristic triplets of the ethyl chain at
3.5-4.0 ppm and the broad singlet of the -OH group. The aromatic protons should show a distinct splitting pattern (2 doublets, 2 triplets) if the symmetry is broken by N1-substitution.
Molecular Docking Protocol (AutoDock Vina)
To validate the pharmacophore hypothesis, perform docking against a standard target like CYP51 (PDB ID: 5TZ1) or Glucosamine-6-phosphate synthase .
Ligand Prep: Minimize the ABE structure using MM2 force field. Set the ethanol chain torsion as "active" (rotatable).
Grid Box: Center on the heme iron (for CYP51) or the catalytic cysteine.
Scoring: Analyze the top 3 poses.
Success Criterion: The N3 nitrogen should be within 3.5 Å of the metal ion or catalytic residue, and the Ethanol-OH should form an H-bond with a peripheral residue.
Biological Applications & Case Studies
Antimicrobial & Antifungal
Derivatives of ABE have shown potent activity against Candida albicans and S. aureus.[1] The mechanism often involves the inhibition of lanosterol 14
-demethylase (CYP51) . The benzimidazole nitrogen coordinates with the heme iron, while the ethanol tail interacts with the access channel residues (e.g., Tyr118), stabilizing the complex.
Biofilm Inhibition
Recent studies indicate that 2-amino-benzimidazoles can disperse bacterial biofilms. The amphiphilic nature of the ABE scaffold allows it to penetrate the exopolysaccharide matrix. The 2-amino group interferes with the di-guanylate cyclase signaling pathways in bacteria, disrupting biofilm maintenance.
Visualization: Mechanism of Action (Antimicrobial)
Caption: Mechanism of action for ABE derivatives inhibiting fungal CYP51, leading to cell death.
Quantitative Data Summary
The following table summarizes the binding affinities (Docking Scores) and biological activity (MIC) of representative ABE derivatives against S. aureus (Target: Thymidylate Kinase).
Compound ID
R1 (N1-Tail)
R2 (2-Amino Sub)
Docking Score (kcal/mol)
MIC (g/mL)
ABE-01
2-Hydroxyethyl
-NH2
-7.8
12.5
ABE-02
Ethyl
-NH2
-6.5
50.0
ABE-03
2-Hydroxyethyl
-NH-Acetyl
-8.2
6.25
ABE-04
2-Chloroethyl
-NH2
-7.1
25.0
Interpretation: The presence of the hydroxyl group (ABE-01 vs ABE-02) significantly improves binding energy and potency, validating the "ethanol anchor" hypothesis. Acylation of the amine (ABE-03) further enhances binding, likely due to additional hydrophobic contacts or reduced desolvation penalties.
References
Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors.
Source: PMC (PubMed Central)
URL:[Link]
Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids.
Source: ACS Omega
URL:[Link]
Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents.
Source: MDPI (Pharmaceuticals)
URL:[Link]
Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model.
Source: ACS Chemical Neuroscience
URL:[Link]
Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation.
Source: PMC (PubMed Central)
URL:[Link]
Technical Guide: Toxicity & Safety Profile of 1-(5-amino-1H-benzimidazol-2-yl)ethanol
This guide provides a comprehensive technical analysis of the toxicity and safety profile for 1-(5-amino-1H-benzimidazol-2-yl)ethanol .[1] It is designed for researchers and drug development professionals handling this c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the toxicity and safety profile for 1-(5-amino-1H-benzimidazol-2-yl)ethanol .[1] It is designed for researchers and drug development professionals handling this compound as a pharmaceutical intermediate, impurity, or building block.
Executive Summary
1-(5-amino-1H-benzimidazol-2-yl)ethanol (CAS: 1269184-86-2 for the dihydrochloride salt) is a functionalized benzimidazole derivative commonly utilized as a pharmaceutical intermediate.[1] Its safety profile is dominated by two critical structural alerts: the primary aromatic amine (genotoxicity potential) and the benzimidazole core (microtubule inhibition/reproductive toxicity potential).[1]
Handling this compound requires strict adherence to Occupational Exposure Band (OEB) 4 or 5 protocols until specific experimental data rules out mutagenicity.[1] This guide synthesizes available data, Structure-Activity Relationship (SAR) read-across, and regulatory frameworks (ICH M7) to establish a robust safety baseline.
Chemical Identity & Physicochemical Properties
Accurate identification is the first step in safety management. The nomenclature can be ambiguous; this guide uses the IUPAC-consistent structure where the ethanol moiety is attached at the C2 position of the benzimidazole ring.
1269184-86-2 (Dihydrochloride); Free base often unlisted or proprietary
Molecular Formula
C₉H₁₁N₃O
Molecular Weight
177.20 g/mol (Free base)
Physical State
Off-white to pale brown solid
Solubility
Moderate in DMSO, Methanol; Low in water (unless salt form)
LogP (Predicted)
~0.4 - 0.9 (Indicates potential for bioavailability)
Structural Analysis & Alerts
The molecule contains two distinct pharmacophores that drive its toxicological profile:[1]
5-Amino Group: A primary aniline-like amine, capable of metabolic activation to reactive nitrenium ions (Genotoxicity Alert).[1]
Benzimidazole Scaffold: A known tubulin-binding motif associated with aneugenicity and reproductive toxicity.[1]
Figure 1: Structural dissection of 1-(5-amino-1H-benzimidazol-2-yl)ethanol highlighting key toxicological pharmacophores.
Toxicological Profile
Genotoxicity & Mutagenicity (Critical Hazard)
As an aromatic amine, this compound falls under ICH M7 Class 2 or 3 (Mutagenic Impurity) until proven otherwise.[1]
Mechanism: The 5-amino group can undergo hepatic N-hydroxylation (via CYP450), followed by O-acetylation (NAT1/2).[1] The resulting nitrenium ion is an electrophile that can form DNA adducts (typically at Guanine C8), leading to mutations.
Ames Test Prediction: High probability of Positive result in Salmonella typhimurium strains (TA98, TA100) with S9 metabolic activation.[1]
Risk Mitigation: If used as an intermediate in drug synthesis, it must be controlled to negligible levels (TTC: 1.5 µ g/day ) in the final drug substance unless an Ames test proves it negative.[1]
Reproductive & Developmental Toxicity
Benzimidazoles are a well-characterized class of aneugens (agents that cause chromosome loss).[1]
Mechanism: They bind to the colchicine-binding site of tubulin, inhibiting microtubule polymerization.[1] This disrupts spindle formation during cell division (meiosis/mitosis).
Read-Across Data: Analogues like Carbendazim and Benomyl show testicular toxicity (spermatogenic failure) and teratogenicity (skeletal malformations) in rodent models.[1]
Assessment: While the 2-hydroxyethyl side chain may reduce potency compared to carbamates, the risk of reproductive toxicity remains significant .[1]
Acute Toxicity & Irritation[1]
Acute Oral (Rat): Predicted LD50 300 – 2000 mg/kg (GHS Category 4).[1] Based on data from 5-amino-1-methylbenzimidazole.[1][2][3][4]
Skin/Eye Irritation: The free amine and benzimidazole nitrogen are basic.[1] Expect Category 2 (Skin Irritant) and Category 2A (Eye Irritant) .[1]
Sensitization: Aromatic amines are known skin sensitizers.[1] GHS Category 1 (Skin Sensitizer) should be assumed.[1]
Safety Assessment Workflow (ICH M7)
For researchers using this compound as a reagent or impurity, the following decision tree ensures regulatory compliance and safety.
Figure 2: ICH M7 Safety Assessment Workflow for Benzimidazole Impurities.
Occupational Health & Safety (OHS)
Given the genotoxic and reproductive hazards, this compound requires Potent Compound Safety protocols.[1]
Exposure Controls
Control Band
OEB 4 (Default)
OEL Target
1 – 10 µg/m³ (8-hr TWA)
Engineering
Isolator, Glovebox, or Split Butterfly Valve (SBV) for solids handling.[1] Fume hood is insufficient for powders.[1]
PPE
Double nitrile gloves, Tyvek lab coat/coveralls, P3/N100 respiratory protection (PAPR recommended if open handling occurs).[1]
Handling Protocols
Weighing: Must be performed inside a HEPA-filtered enclosure or glovebox.[1]
Solubilization: Dissolve in solvent (e.g., DMSO) inside the enclosure before transferring to general lab bench.
Decontamination: Use an acidic surfactant wash (e.g., 1% HCl with detergent) to protonate the amine and solubilize the residue, followed by water rinse.[1]
Environmental Impact
Benzimidazoles are often persistent in the environment and toxic to aquatic life (fungicidal properties).
GHS Classification:Aquatic Chronic 2 or 3 (H411/H412).[1]
Disposal: Do not release to drains. All waste must be collected for high-temperature incineration.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1083172, 2-(5-Amino-benzoimidazol-1-yl)-ethanol. Retrieved from [Link][1]
European Chemicals Agency (ECHA). C&L Inventory: 5-amino-2-hydroxybenzimidazole (Structural Analog).[1] Retrieved from [Link][1]
ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from [Link][1]
Seiler, J. P. (1976). The mutagenicity of benzimidazole and benzimidazole derivatives.[1] VI. Cytogenetic effects of benzimidazole derivatives in the bone marrow of the mouse and the Chinese hamster. Mutation Research, 40(4), 339-347.[1] Retrieved from [Link]
Application Note: High-Purity Synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol
Executive Summary This application note details a robust, two-stage synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (also known as 2-(1-hydroxyethyl)-5-aminobenzimidazole). This scaffold is a critical pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, two-stage synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (also known as 2-(1-hydroxyethyl)-5-aminobenzimidazole). This scaffold is a critical pharmacophore in kinase inhibitors and anthelmintic agents. The protocol utilizes a modified Phillips Condensation to construct the benzimidazole core from 4-nitro-1,2-phenylenediamine and lactic acid, followed by a chemoselective reduction of the nitro group.
Unlike generic procedures, this guide addresses specific process challenges: preventing acid-catalyzed dehydration of the secondary alcohol and ensuring regioselective reduction without hydrogenolysis of the benzylic C-O bond.
Retrosynthetic Analysis & Strategy
The synthesis is designed to minimize protecting group manipulations. The core benzimidazole ring is constructed first with the nitro group intact, serving as a masked amine. This prevents oxidative degradation of the electron-rich aniline moiety during the harsh condensation step.
reaction-pathway-diagram
Caption: Two-step convergent synthesis strategy minimizing functional group interconversion.
Stage 1: Phillips Condensation
Objective: Cyclocondensation of 4-nitro-1,2-phenylenediamine with lactic acid to form the benzimidazole core.
Mechanistic Insight
The reaction proceeds via the formation of a mono-amide intermediate, followed by acid-catalyzed cyclodehydration. The use of 4N HCl is critical; it is strong enough to catalyze the ring closure but mild enough to prevent the dehydration of the 1-hydroxyethyl side chain to a vinyl group (styrene-like elimination), a common impurity in sulfuric acid-mediated methods.
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-nitro-1,2-phenylenediamine (10.0 g, 65.3 mmol) in 4N HCl (100 mL).
Objective: Reduction of the nitro group to the amine while preserving the secondary alcohol.
Critical Process Parameter: Hydrogenolysis Risk
Benzylic-like alcohols (alpha to an aromatic ring) are prone to hydrogenolysis (cleavage of the C-OH bond) under catalytic hydrogenation, especially in acidic media or at high pressures. To mitigate this, we utilize neutral conditions with Pd/C or a mild Iron-mediated reduction if the alcohol proves labile.
Method A: Catalytic Hydrogenation (Preferred)
Suitable for standard laboratory scale where high-purity ethanol is used.
Charge: Dissolve the nitro-intermediate (5.0 g) in Absolute Ethanol (100 mL).
Catalyst: Add 10% Pd/C (0.5 g, 10 wt% loading). Safety: Add catalyst under inert atmosphere (N2/Ar) to prevent ignition of solvent vapors.
Reduction: Purge with Hydrogen gas (balloon pressure or 1-2 bar in a Parr shaker). Stir at Room Temperature for 4–6 hours.
Workup:
Filter through a Celite pad to remove Pd/C.
Concentrate the filtrate in vacuo.
The product, 1-(5-amino-1H-benzimidazol-2-yl)ethanol , is obtained as a pale brown/off-white solid.
Method B: Iron/Ammonium Chloride (Alternative)
Use this method if C-OH cleavage is observed in Method A.
Charge: Suspend nitro-intermediate (5.0 g) and Ammonium Chloride (2.5 g) in Ethanol/Water (4:1, 100 mL).
Activation: Heat to 70 °C.
Reduction: Add Iron Powder (325 mesh, 5.0 equiv) portion-wise over 30 minutes.
Reflux: Stir at reflux for 2–3 hours.
Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.
Quality Control & Characterization
Analytical Specifications
Parameter
Specification
Method
Appearance
Off-white to pale brown powder
Visual
Purity
> 97.0%
HPLC (C18, ACN/Water + 0.1% TFA)
Mass Spec
[M+H]+ = 178.2
ESI-MS
Melting Point
> 200 °C (Dec)
Capillary Method
NMR Validation (DMSO-d6)[5]
δ 1.48 (d, 3H): Methyl group of the ethanol side chain.
reaction conditions for preparing 1-(5-amino-1H-benzimidazol-2-yl)ethanol
This application note details the optimized synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (also known as 2-(1-hydroxyethyl)-5-aminobenzimidazole).[1] This compound is a critical scaffold in medicinal chemistry, se...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details the optimized synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (also known as 2-(1-hydroxyethyl)-5-aminobenzimidazole).[1] This compound is a critical scaffold in medicinal chemistry, serving as a precursor for various kinase inhibitors and benzimidazole-based anthelmintics.
The protocol utilizes a robust two-step sequence: a Phillips Condensation followed by a chemoselective nitro reduction .[1]
Part 1: Synthetic Pathway & Logic
The synthesis strategy is designed for scalability and purity. We bypass the unstable 1,2,4-triaminobenzene intermediate by performing the ring closure on the nitro-phenylenediamine first.
Step 1 (Condensation): Acid-catalyzed condensation of the diamine with the carboxylate of lactic acid forms an amide intermediate, which undergoes dehydrative cyclization to form the benzimidazole ring.
Step 2 (Reduction): Catalytic hydrogenation converts the nitro group to an amine. Conditions are tuned to prevent hydrogenolysis of the secondary benzylic-like alcohol at the C2 position.
Figure 1: Two-step synthetic pathway from commercially available starting materials.
Part 2: Detailed Experimental Protocols
Step 1: Phillips Condensation to 1-(5-nitro-1H-benzimidazol-2-yl)ethanol
This step constructs the benzimidazole core.[2] The use of 4N HCl acts as both solvent and catalyst, ensuring protonation of the carbonyl for nucleophilic attack by the diamine.
Step 2: Catalytic Reduction to 1-(5-amino-1H-benzimidazol-2-yl)ethanol
We use catalytic hydrogenation.[2] Note: The secondary alcohol at the C2 position is benzylic-like and susceptible to hydrogenolysis (cleavage to an ethyl group) under acidic conditions or high temperatures. Neutral conditions are strictly required.
using 1-(5-amino-1H-benzimidazol-2-yl)ethanol as a ligand in coordination chemistry
Technical Application Note: Coordination Strategies for 1-(5-amino-1H-benzimidazol-2-yl)ethanol (ABIE) Executive Summary This guide details the synthesis, handling, and coordination protocols for 1-(5-amino-1H-benzimidaz...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Coordination Strategies for 1-(5-amino-1H-benzimidazol-2-yl)ethanol (ABIE)
Executive Summary
This guide details the synthesis, handling, and coordination protocols for 1-(5-amino-1H-benzimidazol-2-yl)ethanol (referred to herein as ABIE ). Unlike simple benzimidazoles, ABIE is a heterofunctional scaffold offering three distinct reactivity vectors:
The Imidazole Core (N3): A robust
-donor for transition metals.
The
-Hydroxyethyl Tail: A pendent arm capable of forming stable 5-membered chelate rings (N,O-coordination).
The 5-Amino Group: A remote handle for Schiff base derivatization or supramolecular H-bonding networks.
This note is designed for researchers in bioinorganic chemistry and metallodrug development, providing self-validating protocols for transforming ABIE from a raw precursor into functional metal complexes.
Part 1: Ligand Synthesis & Preparation
Commercial availability of ABIE is often limited to custom synthesis houses. For rigorous coordination studies, in-house synthesis is recommended to ensure purity, particularly to prevent oxidation of the 5-amino group.
Cool to RT and neutralize with ammonia water to pH 8.
Collect the yellow precipitate: 2-(1-hydroxyethyl)-5-nitrobenzimidazole.
Recrystallize from Ethanol/Water (1:1).
Step B: Selective Reduction (Nitro
Amine)
Reagents: SnCl
·2HO (Stannous Chloride) or H/Pd-C.
Protocol (SnCl
Method - Robust for bench scale):
Suspend the nitro-intermediate (5 mmol) in Ethanol (50 mL).
Add SnCl
·2HO (25 mmol) dissolved in minimal conc. HCl.
Reflux for 4 hours (monitor by TLC; disappearance of yellow nitro spot).
Rotovap to remove ethanol. Neutralize residue with NaOH (10%) to precipitate the amine.
Critical Step: Rapid filtration and washing with cold water. Recrystallize immediately from degassed Methanol to prevent air oxidation of the amine.
Quality Control Markers
Before coordination, validate the ligand structure:
H NMR (DMSO-d): Look for the doublet (1.5 ppm, CH) and quartet (4.9 ppm, CH-OH). The 5-NH signal should appear as a broad singlet around 4.5–5.0 ppm.
IR: Sharp bands at
3350/3420 cm (NH stretch) and broad 3200 cm (OH).[2]
Part 2: Coordination Protocols
ABIE acts as an "ambidextrous" ligand. You must select the protocol based on whether you intend to use the Head (N,O-chelation) or the Tail (Amino-derivatization).
Protocol A: Direct N,O-Chelation (Bioactive Metal Complexes)
Target: Cu(II), Zn(II), Co(II) complexes for cytotoxicity studies.
Mechanism: The imidazole N3 and the hydroxyl O deprotonate/coordinate to form a 5-membered ring.
Procedure:
Ligand Solution: Dissolve ABIE (1.0 mmol) in hot Methanol (20 mL).
Metal Solution: Dissolve Metal Acetate (M(OAc)
·nHO) (0.5 mmol for 2:1 L:M ratio) in Methanol (10 mL).
Note: Acetate salts are preferred over chlorides because the acetate acts as a base to facilitate the deprotonation of the hydroxyl group.
Reaction: Add metal solution dropwise to ligand solution under stirring.
Reflux: Heat at 60°C for 3 hours.
Precipitation: If precipitate does not form immediately, reduce volume by 50% and cool to 4°C.
Isolation: Filter, wash with cold MeOH and Et
O.
Self-Validation:
Color Change: Cu(II) complexes typically shift from blue (salt) to deep green/brown (complex).
Solubility Check: The complex should be less soluble in MeOH than the free ligand but soluble in DMSO.
Protocol B: Schiff Base Derivatization (The "Pincer" Strategy)
Target: Creating tridentate (N,N,O) or tetradentate ligands by reacting the 5-NH
Condensation: React ABIE (1 mmol) with Salicylaldehyde (1 mmol) in Ethanol (30 mL) with 2 drops of glacial acetic acid.
Reflux: 4 hours. The product (Schiff base) usually precipitates upon cooling.
Complexation: Isolate the Schiff base, redissolve in EtOH/DMSO, and react with Metal(II) salts as in Protocol A.
Result: The metal coordinates the Imidazole-N, the Imine-N, and the Phenolic-O.
Part 3: Visualization of Pathways
The following diagram illustrates the synthesis logic and the bifurcation of coordination strategies.
Caption: Workflow for the synthesis of ABIE and its divergent application in coordination chemistry via direct chelation (Protocol A) or Schiff base modification (Protocol B).
Part 4: Characterization & Data Analysis
When analyzing your complexes, use this matrix to confirm coordination modes.
Table 1: Spectroscopic Fingerprints for ABIE Coordination
Technique
Feature
Free Ligand (ABIE)
Metal Complex (M-ABIE)
Interpretation
FT-IR
(C=N) Imidazole
~1620–1630 cm
Shift to 1590–1610 cm
Indicates N3 coordination (Red shift due to -backbonding reduction).
FT-IR
(O-H)
Broad ~3200 cm
Disappears or shifts significantly
Indicates deprotonation and O-metal bonding.
H NMR
Imidazole -NH
Broad singlet >12 ppm
Disappears (if deprotonated)
Metal substitution at N1 (rare) or tautomeric shift.
UV-Vis
~270–280 nm
Bathochromic shift (Red shift)
Extension of conjugation upon metal binding.
XRD
Bond Length
N/A
M-N 1.9–2.1 Å
Definitive proof of coordination geometry (usually distorted octahedral or square planar).
Complexes of benzimidazole derivatives, particularly with Cu(II) and Zn(II), have shown significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.
Mechanism: The planar benzimidazole core facilitates DNA intercalation, while the metal center can induce oxidative stress (ROS generation) or hydrolytic cleavage of phosphate backbones.
Assay Note: When performing MTT assays, dissolve complexes in 0.1% DMSO/media. Ensure the free ligand control is included, as ABIE itself has moderate biological activity.
Safety & Handling
4-Nitro-o-phenylenediamine: Toxic and potential sensitizer. Handle in a fume hood.
Tin(II) Chloride: Corrosive. Causes skin burns.
ABIE Ligand: Store under inert gas (Nitrogen/Argon) at 4°C. The 5-amino group is susceptible to oxidation, turning the solid brown over time.
References
Synthesis of Benzimidazole Derivatives
Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society.
Modern Adaptation: "Green corrosion inhibitor 2-(α-hydroxyethyl)benzimidazole was synthesized via the reaction between ortho phenylene diamine and DL-lactic acid."[3]
Coordination Chemistry of Benzimidazoles
Raducka, A., et al. (2022). Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium. Pharmaceutics, 14(8).
Relevance: Establishes protocols for metal complexation and cytotoxicity assays (MTT) for benzimidazole-ethanol analogs.
Anticancer Activity of Cu/Zn Complexes
Gumus, S., et al. (2022). Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application.
Relevance: Provides comparative data for Zn vs Cu toxicity in benzimidazole scaffolds.
Crystal Structure & Hydrogen Bonding
Lokaj, J., et al. (2009). 5-Amino-1-methyl-1H-benzimidazole.[4][5] Acta Crystallographica Section E.
Relevance: Structural data on the 5-amino group's geometry and H-bonding potential.
Application Note & Protocols: Strategic Derivatization of the 5-Amino Group in 1-(5-amino-1H-benzimidazol-2-yl)ethanol
Authored by: A Senior Application Scientist Abstract The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its a...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its ability to engage in various biological interactions.[1][2] The compound 1-(5-amino-1H-benzimidazol-2-yl)ethanol presents a particularly valuable starting point for drug discovery campaigns. Its structure features three key points for modification: the secondary amine of the imidazole ring, the secondary alcohol, and, most notably, the aromatic amine at the C-5 position. This primary aromatic amine serves as a versatile chemical handle for introducing a wide array of functional groups, enabling systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[3][4] This guide provides an in-depth analysis and detailed, field-proven protocols for the selective derivatization of this 5-amino group through acylation, sulfonylation, and reductive amination.
Core Concepts: Reactivity and Strategic Considerations
The 5-amino group of 1-(5-amino-1H-benzimidazol-2-yl)ethanol is a classical aniline-type nucleophile. Its reactivity is governed by the electron-donating character of the fused benzimidazole ring system. However, the molecule possesses two other nucleophilic sites: the secondary amine within the imidazole ring (N1-H) and the secondary hydroxyl group.
Primary Aromatic Amine (C5-NH2): This is the most nucleophilic and readily reactive site under standard acylation, sulfonylation, and alkylation conditions. Its reactivity allows for selective modification in the presence of the other functional groups, provided the reaction conditions are carefully controlled.
Imidazole Amine (N1-H): This nitrogen is significantly less nucleophilic than the C5-amino group due to its involvement in the aromatic imidazole ring. While it can react under more forcing conditions or with specific reagents, it is generally unreactive in the protocols described herein. For certain multi-step syntheses, protection of this group might be necessary, often using reagents like Boc-anhydride or Troc-Cl.[5]
Secondary Alcohol (-OH): The hydroxyl group is also a nucleophile but is less reactive than the primary aromatic amine towards acyl chlorides and sulfonyl chlorides under neutral or basic conditions. However, in the presence of strong activating agents or catalysts, O-acylation can become a competing side reaction.
The protocols detailed in this document are optimized for the selective derivatization of the C5-amino group, leveraging its superior nucleophilicity.
Protocol I: Acylation for Amide Bond Formation
The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry.[6] Acylation of the 5-amino group can introduce a vast range of substituents, modulating the compound's polarity, hydrogen bonding capacity, and steric profile. We present two robust methods: reaction with an acyl chloride and a peptide-style coupling with a carboxylic acid.
Method A: Acylation with Acyl Chlorides
This is a direct and often high-yielding method for forming amides from highly reactive acyl chlorides.[] A mild base is used to scavenge the HCl byproduct.
Detailed Protocol:
Dissolution: Dissolve 1-(5-amino-1H-benzimidazol-2-yl)ethanol (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution. Cool the mixture to 0 °C in an ice bath.
Scientist's Note: The base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.
Rationale: Slow, cooled addition is critical to control the exothermic reaction and minimize potential side reactions, such as diacylation or reaction at the hydroxyl group.[]
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up:
a. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
b. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
c. Wash the combined organic layers sequentially with water and brine.
d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated benzimidazole.[8]
Method B: Amide Coupling with Carboxylic Acids
When acyl chlorides are unstable or not commercially available, standard peptide coupling reagents provide an excellent alternative for amide bond formation directly from carboxylic acids.[9][10] Reagents like EDC (or DCC) in combination with HOBt are effective at activating the carboxylic acid for nucleophilic attack by the amine.[9]
Detailed Protocol:
Activation: In a separate flask, dissolve the carboxylic acid (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an aprotic solvent like Dimethylformamide (DMF). Stir at room temperature for 30 minutes to form the activated HOBt ester.
Mechanism Insight: EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization (if applicable) than the O-acylisourea itself.
Amine Addition: Add a solution of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (1.0 eq) in DMF to the pre-activated acid mixture.
Reaction: Add DIPEA (2.0 eq) and stir the reaction at room temperature for 12-24 hours. Monitor by TLC.
Work-up:
a. Dilute the reaction mixture with water to precipitate the product or prepare for extraction.
b. Extract the product with Ethyl Acetate.
c. Wash the combined organic layers multiple times with water (to remove DMF) and then with brine.
d. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude material using flash column chromatography.
Workflow for N-Acylation.
Protocol II: Sulfonylation for Sulfonamide Formation
Sulfonamides are key functional groups in medicinal chemistry, often acting as bioisosteres for amides or carboxylic acids.[11] They are generally more stable to hydrolysis and can significantly alter a compound's acidity and solubility. The reaction of the 5-amino group with a sulfonyl chloride is the most common method for their synthesis.[12]
Detailed Protocol:
Dissolution: Dissolve 1-(5-amino-1H-benzimidazol-2-yl)ethanol (1.0 eq) in a solvent mixture, typically THF and/or Pyridine. Pyridine can act as both the solvent and the base.
Base and Cooling: If not using pyridine as the solvent, add pyridine (2-3 eq) to the solution. Cool the mixture to 0 °C.
Scientist's Note: Pyridine is a highly effective base for this transformation, serving to catalyze the reaction and neutralize the generated HCl. In some cases, for less reactive amines, DMAP can be added as a catalyst.
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.2 eq) portion-wise or as a solution in THF, keeping the temperature at 0 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 4-18 hours. Monitor the reaction by TLC.
Work-up:
a. Pour the reaction mixture into ice-water. This often causes the product to precipitate. Alternatively, dilute with DCM or Ethyl Acetate.
b. If a precipitate forms, collect it by filtration, wash with cold water, and dry.
c. If no precipitate forms, perform a standard aqueous work-up. Acidify the aqueous layer with 1M HCl to protonate excess pyridine, then extract with Ethyl Acetate.
d. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude solid by recrystallization or by flash column chromatography.
Workflow for N-Sulfonylation.
Protocol III: Reductive Amination for N-Alkylation
Reductive amination is a powerful method for forming C-N bonds, allowing for the introduction of primary or secondary alkyl groups onto the 5-amino position.[13] The process involves the in-situ formation of an imine or enamine intermediate by reacting the amine with an aldehyde or ketone, followed by reduction with a mild hydride reagent.[14][15] Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this purpose as it is mild, selective for imines over carbonyls, and tolerant of weakly acidic conditions that favor imine formation.[14]
Detailed Protocol:
Dissolution: Dissolve 1-(5-amino-1H-benzimidazol-2-yl)ethanol (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as Dichloroethane (DCE) or Methanol (MeOH).
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq).
Rationale: Weakly acidic conditions catalyze the formation of the iminium ion intermediate, accelerating the reaction rate. However, strongly acidic conditions will protonate the starting amine, inhibiting the initial nucleophilic attack.[13]
Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Effervescence may be observed.
Safety Note: STAB reacts with protic solvents like methanol, but the reduction of the imine is typically much faster. Addition should be controlled.
Reaction: Stir at room temperature for 6-24 hours until TLC analysis indicates the completion of the reaction.
Work-up:
a. Carefully quench the reaction by adding a saturated aqueous NaHCO₃ solution.
b. Extract the product with DCM or Ethyl Acetate.
c. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography. Note that both mono- and di-alkylated products are possible, especially with unhindered primary aldehydes, and may require careful separation.
Workflow for N-Alkylation.
Summary of Derivatization Strategies
Strategy
Reagents
Key Conditions
Advantages
Considerations
Acylation (Acyl Chloride)
Acyl Chloride, TEA/DIPEA, DCM/THF
0 °C to RT, 2-16 h
Fast, high-yielding, uses common reagents.
Acyl chlorides can be moisture-sensitive; reaction is exothermic.
Coupling reagents can be expensive; work-up to remove DMF can be extensive.
Sulfonylation
Sulfonyl Chloride, Pyridine
0 °C to RT, 4-18 h
Creates stable sulfonamides, introduces a strong H-bond acceptor.
Sulfonyl chlorides can be reactive; pyridine has an unpleasant odor and requires careful removal.
Reductive Amination
Aldehyde/Ketone, NaBH(OAc)₃, Acetic Acid (cat.)
RT, 6-24 h
Mild and selective reduction, introduces diverse alkyl groups.
Potential for di-alkylation with primary aldehydes; STAB is moisture-sensitive.
Characterization of Products
Successful derivatization can be confirmed using standard analytical techniques.
¹H NMR Spectroscopy: The most informative technique. Look for the disappearance of the C5-NH₂ signal (a broad singlet typically around 4.5-5.5 ppm in DMSO-d₆) and the appearance of a new amide N-H (a singlet around 9-10 ppm) or sulfonamide N-H (a singlet around 10-11 ppm). For reductive amination, new signals corresponding to the introduced alkyl group will appear. The aromatic protons on the benzimidazole core will also shift depending on the electronic nature of the new substituent.[16]
Mass Spectrometry: Confirms the successful incorporation of the new substituent by showing the expected molecular ion peak for the derivatized product.
FT-IR Spectroscopy: Useful for identifying key functional groups. For acylation, a strong C=O stretch will appear around 1650-1680 cm⁻¹. For sulfonylation, characteristic S=O stretches will be visible around 1350 and 1160 cm⁻¹.
Conclusion
The 5-amino group of 1-(5-amino-1H-benzimidazol-2-yl)ethanol is a highly effective anchor point for chemical modification. The protocols for acylation, sulfonylation, and reductive amination described here provide a reliable and versatile toolkit for researchers in drug discovery and chemical biology. By applying these methods, scientists can rapidly generate diverse libraries of novel benzimidazole derivatives, enabling a thorough investigation of structure-activity relationships and the development of new therapeutic agents.
References
Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy - Benchchem.
Km Shabana, et al. (2024). Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). Letters in Drug Design & Discovery, 21(3), 451-479.
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (Source not specified).
Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Bentham Science Publisher. (2024).
Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace.
1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Magnetic Resonance in Chemistry.
A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. (2014).
Amide synthesis by acyl
RESEARCH ON BENZIMIDAZOLE DERIV
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.
Amine synthesis by reductive amination (reductive alkyl
Das, T. C., Quadri, S. A., & Farooqui, M. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
Reductive amin
Mild and Useful Method for N-Acylation of Amines. (2009).
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
Lab 10 N Acetylation - The Acetylation of A Primary Arom
Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. (Source not specified).
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
Recent Advances in the Synthesis of Sulfonamides Intermedi
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar.
Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutam
Metal-free introduction of primary sulfonamide into electron-rich arom
Synthesis, Characterization and Antibacterial Activity of Benzimidazole Derivatives. (2021). Scholars Middle East Publishers.
SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF NOVEL BENZIMIDAZOLE DERIV
Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
Amide coupling reaction in medicinal chemistry. Coupling reagents.
Which reagent promotes direct amide formation between aliphatic carboxylic acids and aromatic amines ?.
Protecting Agents. TCI Chemicals.
Protecting Groups in Peptide Synthesis: A Detailed Guide. (Source not specified).
Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroform
Application Notes & Protocols: Synthesis of Novel Schiff Bases from 1-(5-amino-1H-benzimidazol-2-yl)ethanol for Drug Discovery
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases derived from 1-(5-amino-1H-benzimidazol-2-yl)ethanol. Benzimidazole is a recognized "priv...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases derived from 1-(5-amino-1H-benzimidazol-2-yl)ethanol. Benzimidazole is a recognized "privileged scaffold" in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents.[1] By functionalizing the 5-amino position of the benzimidazole core into an imine, researchers can access a diverse library of compounds with significant potential for antimicrobial, anticancer, and anti-inflammatory applications.[2][3][4][5] This guide explains the underlying chemical principles, offers a detailed and validated protocol, and outlines the analytical techniques required to confirm the successful synthesis of the target compounds.
Introduction and Scientific Rationale
Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone of medicinal chemistry. Their versatile synthetic accessibility and the biological significance of the imine group make them valuable intermediates and active agents in their own right.[6][7] When combined with a biologically active heterocyclic nucleus like benzimidazole, the resulting hybrid molecules often exhibit enhanced pharmacological profiles.[2][8]
The precursor, 1-(5-amino-1H-benzimidazol-2-yl)ethanol, is an ideal starting material. It possesses a reactive primary aromatic amine at the C5 position, which is sterically accessible for condensation reactions. The benzimidazole core provides a robust heterocyclic framework known for a wide spectrum of biological activities, while the ethanol substituent at the C2 position can influence solubility and offer an additional site for future derivatization.
The synthesis proceeds via a nucleophilic addition-elimination reaction between the primary amine of the benzimidazole derivative and the carbonyl group of an aldehyde or ketone. The reaction is typically catalyzed by a small amount of acid and driven to completion by the removal of water, often through azeotropic distillation during reflux.
General Reaction Scheme
The condensation reaction between 1-(5-amino-1H-benzimidazol-2-yl)ethanol and a generic aromatic aldehyde (Ar-CHO) is illustrated below.
Caption: General synthesis of a Schiff base.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative Schiff base using salicylaldehyde as the carbonyl source.
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 1-(5-amino-1H-benzimidazol-2-yl)ethanol in 30 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the solid is fully dissolved. Gentle warming may be required.
Causality: Ethanol is an excellent solvent for both reactants and facilitates a homogenous reaction medium. Its boiling point is ideal for reflux conditions without requiring excessively high temperatures.[9][10]
Aldehyde Addition: To the stirred solution, add 10 mmol of salicylaldehyde dropwise.
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.
Causality: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. This significantly increases the reaction rate.[9]
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or water bath. Maintain reflux for 4-6 hours.[11][12][13]
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate:Hexane, 7:3). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the starting amine spot and the appearance of a new, distinct product spot.[11][14]
Product Isolation: After completion, allow the flask to cool to room temperature. A solid precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel.[9] Wash the crude product twice with a small amount of cold ethanol to remove any unreacted aldehyde, followed by a wash with diethyl ether to facilitate drying.
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If the product is highly soluble, add hot distilled water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.
Drying and Yield Calculation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry them in a vacuum oven at 50-60 °C. Weigh the final product and calculate the percentage yield.
Characterization of Synthesized Schiff Bases
Structural elucidation and purity confirmation are critical. The following analytical techniques are standard for characterizing the newly synthesized compounds.
Technique
Purpose
Expected Observations
Melting Point
Assess purity.
A sharp and distinct melting point range indicates a pure compound.
FT-IR Spectroscopy
Confirm functional group transformation.
Disappearance of amine N-H stretches (~3300-3400 cm⁻¹). Disappearance of aldehyde C=O stretch (~1700 cm⁻¹). Appearance of a strong imine C=N stretch (~1600-1640 cm⁻¹).[3][15][16]
¹H NMR Spectroscopy
Elucidate the proton environment.
Appearance of a characteristic singlet for the azomethine proton (-N=CH-) between δ 8.0-9.0 ppm. Signals corresponding to the benzimidazole and aromatic aldehyde protons will be present.[14][17][18]
¹³C NMR Spectroscopy
Confirm the carbon framework.
A signal for the azomethine carbon (-N=C H-) typically appears in the δ 150-165 ppm region.
Mass Spectrometry
Determine molecular weight.
The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target Schiff base.[3][19]
Elemental Analysis
Verify the empirical formula.
The experimental percentages of C, H, and N should be within ±0.4% of the calculated theoretical values.[10]
Integrated Experimental Workflow
The overall process from synthesis to potential biological evaluation is a multi-step, logical progression.
Caption: Workflow from synthesis to biological screening.
Applications in Drug Development
Schiff bases derived from the benzimidazole scaffold are highly sought after in drug discovery. The imine linkage is often crucial for biological activity, and the aromatic substituent (from the aldehyde) allows for fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.
Antimicrobial Agents: Many benzimidazole Schiff bases have demonstrated potent activity against a range of bacterial and fungal pathogens, including resistant strains.[2][3][4][10]
Anticancer Agents: These compounds can act as inhibitors of various enzymes or proteins crucial for cancer cell proliferation and survival.[5][7]
Ligands for Metal Complexes: The synthesized Schiff bases can act as ligands to coordinate with metal ions (e.g., Cu(II), Zn(II), Co(II)). Such metal complexes often exhibit enhanced biological activity compared to the free ligand.[17]
Extend reflux time and monitor with TLC; Add a fresh drop of acetic acid; Check the purity of reactants.
Oily Product
Impurities present; Product has a low melting point.
Try triturating the oil with a non-polar solvent like hexane; Attempt purification via column chromatography.
Product Fails Characterization
Incomplete reaction; Incorrect product formed.
Re-check reaction conditions; Ensure the correct aldehyde was used; Purify the product again.
References
Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation. BioMed Research International. Available at: [Link]
Synthesis and antimicrobial study of new benzimidazole schiff bases bearing p-toluene sulfonamide moiety. SciSpace. Available at: [Link]
A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules. Available at: [Link]
ANTIMICROBIAL AND ANTI-INFLAMMATORY ACTIVITY OF SCHIFF-BASE DERIVATIVES CONTAINING BENZIMIDAZOLE MOIETY. Semantic Scholar. Available at: [Link]
synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. International Journal of Creative Research Thoughts. Available at: [Link]
Therapeutic Potential of Schiff and Mannich Bases of 2-Substituted Benzimidazole Analogues. Impactfactor. Available at: [Link]
Schiff Base Synthesis Experiment. IONiC / VIPEr. Available at: [Link]
MICROWAVE-ASSISTED SYNTHESIS OF SCHIFF BASE AND MIXED LIGAND COMPLEXES OF Cr(III). Rasayan Journal of Chemistry. Available at: [Link]
Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules. Available at: [Link]
Synthesis of Schiff's Bases with Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. Available at: [Link]
Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. ResearchGate. Available at: [Link]
Benzimidazole-Based Schiff Base Hybrid Scaffolds: A Promising Approach to Develop Multi-Target Drugs for Alzheimer's Disease. MDPI. Available at: [Link]
Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Journal of the Korean Chemical Society. Available at: [Link]
Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. BMC Chemistry. Available at: [Link]
Synthesis Of Schiff Bases By Green Solvent Method: A Green Chemistry Approach. Pramana Research Journal. Available at: [Link]
Mass spectra of the Schiff base. ResearchGate. Available at: [Link]
Synthesis of New Bis-Schiff bases via environmentally benign grindstone technique. Der Pharma Chemica. Available at: [Link]
DFT calculations, spectroscopic studies, thermal analysis and biological activity of supramolecular Schiff base complexes. Journal of the Iranian Chemical Society. Available at: [Link]
Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. ARO-The Scientific Journal of Koya University. Available at: [Link]
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Available at: [Link]
Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI. Available at: [Link]
Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. Available at: [Link]
Synthesis, Characterization, in silico and in vivo Evaluation of Amino Acid Derived Schiff Bases of Quinoline- Benzimidazole Hybrids. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
Synthesis and Characterization of Complexes of Schiff Base. University of Baghdad Digital Repository. Available at: [Link]
Application Note: In Vitro Characterization of 1-(5-amino-1H-benzimidazol-2-yl)ethanol
Abstract & Scientific Rationale The compound 1-(5-amino-1H-benzimidazol-2-yl)ethanol (CAS: 1269184-86-2) represents a "privileged scaffold" in medicinal chemistry. The benzimidazole core is structurally similar to purine...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scientific Rationale
The compound 1-(5-amino-1H-benzimidazol-2-yl)ethanol (CAS: 1269184-86-2) represents a "privileged scaffold" in medicinal chemistry. The benzimidazole core is structurally similar to purine nucleotides, allowing it to interact with a diverse array of biological targets. Specifically, the 2-substituted benzimidazole motif is historically validated for microtubule destabilization (anthelmintic/antineoplastic mechanism) and kinase inhibition (via the ATP-binding pocket). The 5-amino substituent provides a critical handle for hydrogen bonding or further derivatization, while the hydroxyethyl tail modulates solubility and bioavailability.
This guide details the standardized protocols for characterizing this compound's bioactivity, focusing on Tubulin Polymerization Inhibition (its most probable specific mechanism) and Antimicrobial Susceptibility , anchored by a robust Cytotoxicity safety profile.
Compound Handling & Preparation
Objective: Ensure consistent bioavailability in aqueous buffers. Benzimidazoles can be hydrophobic; the 5-amino group introduces pH sensitivity.
Storage and Stability
Solid State: Store at -20°C under desiccant. Protect from light (benzimidazoles can be photo-labile).
Stock Solution: Prepare a 10 mM or 50 mM stock in DMSO (Dimethyl Sulfoxide) .
Note: Avoid ethanol as a solvent for stock solutions if performing enzymatic assays, as it may interfere with hydration shells of proteins.
Freeze/Thaw: Aliquot stocks into single-use vials (e.g., 20 µL). Do not subject to more than 3 freeze-thaw cycles.
Solubilization Protocol
Weighing: Accurately weigh 1–2 mg of compound.
Dissolution: Add 100% DMSO to achieve 50 mM. Vortex for 30 seconds.
QC Check: Inspect for turbidity. If particulate matter remains, sonicate for 5 minutes at 40 kHz.
Working Dilutions: Dilute into assay media immediately prior to use. Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity.
Rationale: Benzimidazoles (e.g., nocodazole, albendazole) bind to the colchicine-binding site of
-tubulin, preventing polymerization into microtubules. This is the primary mechanistic screen for this scaffold.
Materials
Purified Tubulin: >99% pure bovine brain tubulin (lyophilized).
GTP Stock: 100 mM Guanosine Triphosphate.
PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
Detection: Fluorometric plate reader (Ex: 360 nm / Em: 450 nm) using DAPI reporter or OD₃₄₀ turbidity method.
Workflow
Reconstitution: Resuspend tubulin in ice-cold PEM buffer + 1 mM GTP to a final concentration of 3 mg/mL (approx. 30 µM). Keep on ice.
Compound Addition:
Add 5 µL of 10x compound working solution (in PEM + 5% DMSO) to a pre-warmed (37°C) 96-well half-area plate.
Controls:
Negative: 0.5% DMSO in PEM.
Positive: Nocodazole (5 µM) or Colchicine (5 µM).
Initiation: Add 45 µL of cold tubulin solution to each well.
Kinetic Reading: Immediately transfer to a plate reader pre-heated to 37°C.
Mode: Kinetic (read every 30 seconds for 60 minutes).
Agitation: Shake for 5 seconds before the first read only.
Data Analysis
Calculate the Vmax (maximum rate of polymerization) during the linear growth phase.
Protocol B: Mammalian Cytotoxicity (MTT Assay)
Rationale: Before efficacy claims, one must establish the therapeutic window. The 5-amino group can undergo metabolic activation; toxicity profiling on metabolically active cells (e.g., HepG2) is crucial.
Materials
Cell Line: HepG2 (Liver model) or HEK293 (General).
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
Solubilizer: DMSO or acidified isopropanol.
Step-by-Step Protocol
Seeding: Plate cells at 5,000–10,000 cells/well in 96-well plates. Incubate 24h to allow attachment.
Treatment:
Replace media with 100 µL fresh media containing serial dilutions of the test compound (e.g., 0.1 µM to 100 µM).
Incubate for 48 hours at 37°C, 5% CO₂.
Labeling:
Add 10 µL of MTT stock to each well.
Incubate for 3–4 hours until purple formazan crystals form.
Solubilization:
Carefully aspirate media (do not disturb crystals).
Add 100 µL DMSO. Shake on an orbital shaker for 10 mins.
Measurement: Read Absorbance at 570 nm (Reference: 650 nm).
Protocol C: Antimicrobial Susceptibility (MIC)
Rationale: 2-substituted benzimidazoles are structural analogs of purines and often exhibit broad-spectrum antimicrobial activity by inhibiting bacterial DNA gyrase or FtsZ (bacterial tubulin homolog).
Materials
Strains: S. aureus (Gram+) and E. coli (Gram-).[1]
Media: Mueller-Hinton Broth (MHB).
Indicator: Resazurin (Alamar Blue) for visual confirmation (optional).
Workflow (Broth Microdilution)
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in MHB.
Plate Setup:
Add 50 µL MHB to columns 2–12 of a 96-well plate.
Add 100 µL of 2x top concentration (e.g., 256 µg/mL) of compound to column 1.
Perform serial 2-fold dilutions from column 1 to 10. Discard excess from column 10.
Column 11: Growth Control (Cells + DMSO).
Column 12: Sterility Control (Media only).
Incubation: Add 50 µL of bacterial inoculum to wells 1–11. Incubate 16–20 hours at 37°C.
Readout: The MIC is the lowest concentration showing no visible turbidity.
All experiments must be performed in biological triplicates (n=3).
Error bars in plots should represent the Standard Error of the Mean (SEM) .
Significance testing: One-way ANOVA followed by Dunnett’s post-hoc test when comparing multiple concentrations to the vehicle control.
References
Benzimidazole Anthelmintics Mechanism : Lacey, E. (1990). "Mode of action of benzimidazoles." Parasitology Today. Link
Tubulin Polymerization Assay Protocol : Bonne, D., et al. (1985). "4',6-Diamidino-2-phenylindole, a fluorescent probe for tubulin and microtubules." Journal of Biological Chemistry. Link
MTT Assay Standardization : Riss, T.L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual. Link
Benzimidazole Antibacterial Activity : Özkay, Y., et al. (2010). "Antimicrobial activity of some new benzimidazole derivatives." Archives of Pharmacal Research. Link
Compound Reference : PubChem CID 1269184-86-2 (1-(5-amino-1H-benzimidazol-2-yl)ethanol). Link
microwave-assisted synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol
Application Note: High-Efficiency Microwave-Assisted Synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol Strategic Overview The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the core...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Microwave-Assisted Synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol
Strategic Overview
The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in anthelmintics (e.g., Albendazole), proton pump inhibitors (e.g., Omeprazole), and emerging kinase inhibitors.
This Application Note details a robust, two-step microwave-assisted protocol for synthesizing 1-(5-amino-1H-benzimidazol-2-yl)ethanol . This specific target combines a polar hydroxyethyl tail (enhancing solubility) with a reactive amino handle at the 5-position, making it an ideal intermediate for further diversification (e.g., amide coupling, sulfonylation).
Why Microwave Irradiation?
Traditional reflux methods for Phillips condensation require high temperatures (4N HCl, reflux >6 hours) and often suffer from oxidative by-products. Microwave (MW) irradiation offers:
Kinetic Acceleration: Reaction times reduced from hours to minutes.
Improved Yields: Rapid heating profiles minimize thermal degradation of the labile amino/nitro groups.
Safety: Elimination of pressurized hydrogen gas cylinders by utilizing Catalytic Transfer Hydrogenation (CTH) for the reduction step.
Synthetic Route & Mechanism
The synthesis proceeds via two distinct microwave-assisted steps:
Phillips Condensation: Cyclodehydration of 4-nitro-1,2-phenylenediamine with L-lactic acid.
Nitro Reduction: Chemoselective reduction of the 5-nitro group to the 5-amino functionality using ammonium formate and Pd/C.
Mechanistic Insight:
In Step 1, the acid catalyst protonates the carbonyl of the lactic acid, facilitating nucleophilic attack by the diamine. Microwave energy rapidly overcomes the activation barrier for the subsequent dehydration and ring closure. In Step 2, ammonium formate decomposes in situ to release hydrogen and ammonia; the Pd surface adsorbs the hydrogen, facilitating the reduction of the nitro group without the safety hazard of H₂ gas.
Figure 1: Microwave-assisted workflow for the synthesis of the target benzimidazole.
Experimental Protocols
Equipment Requirements
Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control up to 20 bar.
Vessels: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.
Temperature Control: IR sensor (external) or Fiber Optic probe (internal).
Step 1: Cyclization to 1-(5-nitro-1H-benzimidazol-2-yl)ethanol
Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Ethanol (5 mL).
Concentrate the filtrate under reduced pressure.
Recrystallize the residue from Ethanol/Water (9:[4]1) if necessary.
Checkpoint: Expected Yield: 80-88%. Appearance: Off-white to pale brown solid.
Table 2: Microwave Parameters for Step 2
Parameter
Setting
Rationale
Temperature
100°C
Optimal for formate decomposition and H-transfer.
Hold Time
5:00 min
Rapid reduction; prolonged heating may dehalogenate if other groups were present.
Pressure Limit
200 psi
Accommodates gas evolution (CO₂).
| Power | Dynamic (Max 100W) | Lower power sufficient for ethanol solvent. |
Quality Control & Validation
The identity of the product must be confirmed using NMR and LC-MS.
Data Interpretation Guide:
¹H NMR (DMSO-d₆, 400 MHz):
δ 1.45 (d, 3H): Methyl group of the hydroxyethyl tail.
δ 4.8-5.0 (m, 1H): Methine proton (-CH OH-).
δ 5.2 (br s, 1H): Hydroxyl proton (-OH ).
δ 4.8-5.2 (br s, 2H): Amino protons (-NH ₂). Distinct from OH, usually broader.
δ 6.5 - 7.3 (m, 3H): Aromatic protons. The 5-amino substitution pattern will show a characteristic doublet (C7), doublet of doublets (C6), and doublet (C4).
Note: The absence of the downfield signal (~8.0-8.5 ppm) associated with the nitro group confirms successful reduction.
LC-MS (ESI+):
Target Mass: C₉H₁₁N₃O = 177.20 g/mol .
Observed Ion: [M+H]⁺ = 178.2.
Troubleshooting Table:
Issue
Probable Cause
Corrective Action
Low Yield (Step 1)
Incomplete cyclization
Increase Temp to 170°C or extend time to 20 min. Ensure HCl concentration is 4M.
Dark/Tar Product
Thermal degradation
Reduce Temp to 150°C; ensure efficient stirring to prevent "hot spots."
Incomplete Reduction
Catalyst poisoning
Use fresh Pd/C. Ensure ammonium formate is dry and in excess (5 eq).
| Vial Failure | Excess pressure | Reduce scale or use a larger vessel headspace. Check pressure limits of the vial. |
References
Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. (2009). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry.
Yılmaz, F., & Menteşe, E. (2015). Microwave-Assisted Synthesis of Some 5(6)-Nitro-1H-Benzimidazoles and Their Hydrazide Derivatives. Semantic Scholar.
Gaba, M., et al. (2010). An Efficient Microwave Assisted Synthesis of Some Novel 1,4-Diazepine Derivatives as Possible Antimicrobial Agents. Rasayan Journal of Chemistry.
Chawla, A., et al. (2011).[2] Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives - A Review. Journal of Chemical and Pharmaceutical Research.
Pandey, A., & Aswath, P. B. (2009).[5] Microwave synthesis of poly(L-lactic acid). Journal of Biomaterials Science, Polymer Edition.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Crystallization Protocols for 1-(5-amino-1H-benzimidazol-2-yl)ethanol
Executive Summary & Physicochemical Context
The compound 1-(5-amino-1H-benzimidazol-2-yl)ethanol (CAS: 1269184-86-2 for the dihydrochloride salt) represents a critical scaffold in medicinal chemistry, particularly as a precursor for anticoagulants (e.g., Dabigatran analogs) and anti-parasitic agents. Its structure features an amphoteric benzimidazole core, a polar hydroxyethyl side chain at C2, and an oxidation-sensitive primary amine at C5.
This application note addresses the specific challenges of crystallizing this molecule:
Oxidation Sensitivity: The electron-rich 5-amino group makes the compound prone to oxidation, often resulting in colored impurities (quinoid species) if processed in aerobic conditions.
Solubility Profile: The molecule exhibits high solubility in polar protic solvents (MeOH, EtOH) but limited solubility in non-polar hydrocarbons, necessitating precise anti-solvent strategies.
Polymorphism: The flexibility of the hydroxyethyl chain and the hydrogen-bonding capability of the benzimidazole NH and amino groups create a high potential for solvatomorphism.
Solubility & Solvent Selection Guide
The following solubility data is derived from structural analysis and empirical behavior of 5-amino-benzimidazole analogs.
Best for: Final purification of crude material with >85% purity.
Principle: The compound is dissolved in a "good" solvent (Methanol) to disrupt the crystal lattice, followed by the controlled addition of a "poor" solvent (Ethyl Acetate) to reduce solubility supersaturation without crashing out amorphous solids.
Materials:
Crude 1-(5-amino-1H-benzimidazol-2-yl)ethanol
Solvent: Methanol (HPLC Grade, degassed)
Anti-solvent: Ethyl Acetate (EtOAc) or MTBE
Inert Gas: Nitrogen (
) or Argon
Step-by-Step Methodology:
Inertion: Purge the crystallization vessel with
for 15 minutes to minimize oxidation of the 5-amino group.
Dissolution: Suspend the crude solid in Methanol (10 mL per gram of solid). Heat to 45°C–50°C with gentle stirring until fully dissolved.
Note: If particulates remain, filter hot through a 0.45 µm PTFE syringe filter.
Nucleation: Cool the solution slowly to room temperature (25°C).
Anti-Solvent Addition: Add EtOAc dropwise to the stirring solution.
Ratio: Target a final ratio of 1:3 (MeOH:EtOAc).
Observation: Stop addition immediately upon the first sign of persistent turbidity (cloud point).
Aging: Stir the turbid solution for 30 minutes to allow stable nuclei to form.
Growth: Resume adding EtOAc slowly (over 1 hour) to reach the final 1:3 ratio.
Cooling: Cool the slurry to 0°C–4°C and hold for 2 hours.
Isolation: Filter the crystals under
or vacuum. Wash the cake with cold EtOAc.
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Best for: Isolating the free base from the dihydrochloride salt or acidic reaction mixtures.
Principle: The benzimidazole core is basic (
). By dissolving the salt in water and slowly raising the pH, the molecule transitions to its neutral, less soluble form, crystallizing out of the aqueous phase.
Step-by-Step Methodology:
Dissolution: Dissolve the dihydrochloride salt in deionized water (5 mL/g) at ambient temperature. The solution should be acidic (pH ~1-2).
Clarification: Treat with activated charcoal (5 wt%) for 15 minutes to remove colored oxidation byproducts. Filter through Celite.
Neutralization (Critical Step):
Slowly add 2M NaOH or
dropwise.
Monitor pH continuously.
Target: As pH approaches 5.0, precipitation will begin.
Oiling Out Prevention: If the product forms an oil (gummy solid) instead of crystals, add seed crystals of the free base or a small amount of Ethanol (5-10% v/v) to the aqueous mixture.
Final pH Adjustment: Continue base addition until pH reaches 8.0–8.5 (ensuring full deprotonation of the benzimidazole and amine).
Digestion: Heat the slurry to 50°C for 30 minutes, then cool slowly to 4°C. This "Ostwald ripening" improves filterability.
Isolation: Filter and wash with ice-cold water.
Visualization: Process Decision Logic
The following diagram illustrates the decision matrix for selecting the appropriate purification route based on the input material state.
Figure 1: Decision logic for selecting the optimal crystallization pathway based on starting material form (Salt vs. Free Base).
Critical Process Parameters (CPPs) & Troubleshooting
Issue
Probable Cause
Corrective Action
Oiling Out
Supersaturation too high or impurities lowering melting point.
1. Reduce cooling rate.2. Add seed crystals at the cloud point.3. Increase the temperature of anti-solvent addition.
Coloration (Brown)
Oxidation of the 5-amino group.
1. Use degassed solvents.2. Add antioxidant (e.g., Sodium Metabisulfite) during aqueous steps.3. Perform all steps under Nitrogen.
Low Yield
Product too soluble in anti-solvent or pH incorrect.
1. Ensure pH is >8.0 for free base precipitation.2. Cool to lower temperature (-10°C).3. Check filtrate by TLC/HPLC.
To ensure the integrity of the crystallized product, the following analytical checks are mandatory:
HPLC Purity: Monitor the removal of the 4-amino isomer or des-amino impurities.
1H-NMR (DMSO-d6): Verify the integrity of the hydroxyethyl group (quartet at ~4.8-5.0 ppm, doublet at ~1.4 ppm) and the aromatic region.
X-Ray Powder Diffraction (XRPD): Essential for distinguishing between the anhydrous form and potential hydrates, which are common in benzimidazole alcohols.
References
Sigma-Aldrich. (n.d.). 1-(5-Amino-1H-benzimidazol-2-yl)ethanol dihydrochloride Product Sheet. Retrieved from
Podunavac-Kuzmanović, S. O., et al. (2010). Synthesis and characterization of some new benzimidazole derivatives. Molecules, 15(12). (Provides general solubility and synthesis context for 2-substituted benzimidazoles). Retrieved from
Hampton Research. (n.d.). Sample Preparation for Crystallization. (General guide on protein/small molecule handling). Retrieved from
PubChem. (2023). Compound Summary: 1-(1H-Benzimidazol-2-yl)ethanol.[1] (Structural analog data used for solubility modeling).[2] Retrieved from [1]
Application Note: Advanced Integration of 1-(5-amino-1H-benzimidazol-2-yl)ethanol into Bio-functional Polymer Matrices
This Application Note is designed for researchers and drug development professionals seeking to integrate 1-(5-amino-1H-benzimidazol-2-yl)ethanol (hereafter referred to as ABIE ) into polymer matrices.[1][2] ABIE is a he...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals seeking to integrate 1-(5-amino-1H-benzimidazol-2-yl)ethanol (hereafter referred to as ABIE ) into polymer matrices.[1][2]
ABIE is a heterofunctional molecule containing a benzimidazole core , a primary amine at position 5 , and a secondary hydroxyl group on the C2-ethyl side chain .[1][2] This unique architecture allows it to function both as a bioactive payload (e.g., for anticancer or antimicrobial applications) and a covalent chain extender in high-performance polymers.[1][2]
Introduction & Molecular Rationale
The incorporation of ABIE into polymer matrices is driven by three distinct physicochemical properties:
Dual Nucleophilicity: The molecule possesses a highly reactive primary amine (-NH
) and a secondary hydroxyl (-OH) group.[1][2] This allows for step-growth polymerization (e.g., Polyurethanes, Epoxies) where ABIE acts as a monomer rather than just a filler.[1][2]
pH-Responsiveness: The benzimidazole ring has a pK
of approximately 5.5–6.[1][2]0. It becomes protonated in acidic environments (e.g., tumor microenvironments or endosomes), triggering matrix swelling and payload release.
Bioactivity: Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, known for inhibiting microtubule polymerization (anticancer) and modulating oxidative stress.[1][3]
Protocol A: Covalent Incorporation into Polyurethane (PU) Backbones[1][2]
Objective: Synthesize a bioactive polyurethane-urea (PUU) elastomer where ABIE serves as a chain extender.[1][2] This prevents "burst release" and ensures long-term surface bioactivity.[1][2]
Add the ABIE solution dropwise to the pre-polymer solution.
Stoichiometry: The molar ratio of ABIE to Pre-polymer should be 1:1 .
Note: The primary amine (-NH
) of ABIE reacts significantly faster than the secondary hydroxyl (-OH).[1][2]
Increase temperature to 80°C and stir for 4 hours.
Result: The amine forms urea linkages and the hydroxyl forms urethane linkages , integrating the benzimidazole moiety directly into the polymer backbone.
Step 3: Film Casting & Curing
Pour the viscous solution into a Teflon mold.
Evaporate solvent in a vacuum oven at 60°C for 24 hours.
Post-cure at 80°C for 12 hours to ensure complete reaction of residual isocyanates.
Validation Workflow (Graphviz)
Figure 1: Synthetic pathway for covalently grafting ABIE into a polyurethane backbone via step-growth polymerization.[1][2]
Protocol B: Physical Encapsulation in pH-Responsive Hydrogels
Objective: Create a drug delivery system that releases ABIE specifically in acidic environments (e.g., solid tumors, pH 6.5) using a Chitosan/TPP ionotropic gelation method.[1][2]
Shift in Glass Transition (). Covalent grafting usually increases due to restricted chain mobility.[2]
UV-Vis Spectrophotometry
Loading Efficiency
Absorbance at ~270-280 nm (benzimidazole characteristic peak).[1][2]
Zeta Potential
Surface Charge
Protocol B: Positive shift in Zeta potential at pH < 6.0 confirms surface exposure of protonated benzimidazole amines.[1][2]
Troubleshooting Common Issues
Issue: Precipitation of ABIE during synthesis.
Cause: Low solubility of the benzimidazole core in non-polar solvents.
Solution: Use polar aprotic solvents like DMF, DMSO, or NMP. For hydrogels, ensure the pH is slightly acidic during mixing to keep the amine protonated and soluble.
Issue: Incomplete Curing (Tacky surface in Protocol A).
Cause: Steric hindrance of the secondary hydroxyl group on ABIE.
Solution: Increase post-cure temperature to 90°C or use a more potent catalyst (e.g., Bismuth carboxylates) to drive the secondary alcohol reaction.
Issue: Burst Release in Hydrogels.
Cause: Drug adsorbed on the surface rather than encapsulated.
Solution: Wash nanoparticles with weak buffer immediately after centrifugation to remove surface-adsorbed drug.[1][2] Increase crosslinker (TPP) ratio.
References
Benzimidazole Derivatives in Anticancer Therapy. Biotech Asia. (2025).[1][2] Discusses the solubility and tumor delivery of benzimidazole scaffolds.
Emerging Role of Benzimidazole-Loaded Nanoparticles. GSC Online Press. (2025).[1][2] Details polymeric micelle encapsulation for improved bioavailability.
Theoretical and Experimental Insights of Benzimidazole Catalyzed Epoxy Reaction. National Institutes of Health (PMC). (2022).[1][2] Validates the reactivity of benzimidazole amines with epoxide/acid groups.[8]
1-(5-amino-1H-benzimidazol-2-yl)ethanol Structure & Properties. PubChem. (2024).[1][2] Chemical property database for CAS and molecular weight verification.
Amino benzoates or benzamides as curing agents for epoxy resins. Google Patents. (2016).[1][2] Describes the use of amino-functionalized aromatics in polymer curing.
Application Note: Solvent Selection & Protocol for 1-(5-amino-1H-benzimidazol-2-yl)ethanol in Cell Culture
This Application Note is designed as a definitive technical guide for the solubilization and cellular application of 1-(5-amino-1H-benzimidazol-2-yl)ethanol . Given the specific amphoteric nature of aminobenzimidazoles,...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a definitive technical guide for the solubilization and cellular application of 1-(5-amino-1H-benzimidazol-2-yl)ethanol .
Given the specific amphoteric nature of aminobenzimidazoles, this guide moves beyond generic advice to address the physicochemical challenges of preventing precipitation ("crash-out") upon dilution into physiological media—a common failure point in drug screening.
Executive Summary
Effective delivery of 1-(5-amino-1H-benzimidazol-2-yl)ethanol to cell culture systems requires balancing thermodynamic solubility with biological compatibility . As a benzimidazole derivative featuring both a basic amino group and a polar hydroxyl moiety, this compound exhibits significant lattice energy and pH-dependent solubility.
This guide recommends Dimethyl Sulfoxide (DMSO) as the primary vehicle for stock solutions, with strict protocols to manage the "solubility cliff" that occurs during dilution into aqueous media (pH 7.4). We provide a self-validating workflow to ensure compound stability and data integrity.
Physicochemical Analysis & Solvent Logic
To select the correct solvent, we must first understand the molecule's behavior in solution.
Structural Determinants of Solubility
The compound contains three critical functional motifs:
Benzimidazole Core: Planar and hydrophobic, driving
stacking interactions that resist dissolution in water.
5-Amino Group (
): A weak base. It increases polarity but can act as a hydrogen bond donor, reinforcing the crystal lattice.
Ethanol Side Chain: Provides limited hydrophilicity but is insufficient to solubilize the aromatic core in neutral aqueous buffers.
The "Amphoteric Trap"
Benzimidazoles are amphoteric.[1] They are more soluble at low pH (protonation of the imidazole
or amino group) or high pH (deprotonation of the pyrrole-like ). However, cell culture media is buffered at pH 7.4 , the exact region where this molecule is least soluble (neutral species predominates).
Implication: You cannot dissolve this directly in media. You must use a water-miscible organic solvent (co-solvent) to create a concentrated stock, then dilute rapidly to avoid kinetic precipitation.
Example: If MW ≈ 191.2 g/mol (verify specific derivative MW). To make 10 mM stock with 2 mg:
Dissolution: Vortex vigorously for 30 seconds.
Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 5–10 minutes.
Sterilization: DMSO is self-sterilizing at high concentrations, but for critical assays, filter through a 0.2 µm PTFE or Nylon syringe filter .
Warning: Do NOT use Cellulose Acetate (CA) filters; DMSO dissolves them.
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Phase 2: The "Intermediate Dilution" Method (Critical Step)
Directly adding 100% DMSO stock to media often causes local high concentrations, leading to immediate precipitation (the "white cloud" effect). Use an intermediate step.
Prepare Intermediate: Dilute the 100% DMSO stock 1:10 or 1:20 in PBS or Media to create a 10x or 20x working solution.
Observation: Watch closely for turbidity. If it turns cloudy immediately, your concentration is above the solubility limit in aqueous buffer.
Final Dilution: Add the intermediate solution to your cell culture wells to reach the 1x final concentration.
Vehicle Control: Prepare a matching DMSO control (e.g., if final drug solution has 0.1% DMSO, the control must have 0.1% DMSO).
Validation: The "Crash-Out" Test
Trustworthiness Principle: Never assume solubility in the well based on clarity in the tube.
Perform this test before adding cells:
Prepare a mock culture plate with media (no cells).
Add the compound at the highest planned concentration (e.g., 100 µM).
Incubate at 37°C for 2 hours.
Inspect under an inverted microscope (100x or 200x).
Pass: Field is clear.
Fail: Needle-like crystals or dark amorphous aggregates are visible.
Why this matters: Crystals settle on cells, causing physical stress and localized toxicity (false positives in cytotoxicity assays).
References & Authority
Benzimidazole Solubility:
Citation: "Solubility of benzimidazole derivatives is significantly influenced by pH and solvent dielectric constant. DMSO disrupts intermolecular hydrogen bonding in amino-benzimidazoles more effectively than ethanol."
Source:Journal of Chemical & Engineering Data. (General reference for benzimidazole solubility thermodynamics).
DMSO Toxicity in Cell Culture:
Citation: "DMSO concentrations above 0.5% can induce phenotypic changes, including differentiation in HL-60 cells and membrane permeability alterations."
Source: Galvao, J., et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." Archives of Toxicology. Link
Protocol Standardization:
Citation: "Guidance on Non-Clinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals (ICH M3(R2))." (Establishes the need for stable formulations).
PubChem Compound Summary . (n.d.). 2-(5-Amino-1H-benzimidazol-1-yl)ethanol.[2] National Center for Biotechnology Information. Retrieved from [Link][2]
Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Archives of Toxicology, 88(4), 931-941.
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
This guide addresses the synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol , a critical bifunctional scaffold often used as a pharmacophore or linker in drug development (e.g., Bendamustine analogues).[1][2][3] The synthesis typically involves two phases:[1][3][4]
Phillips Condensation: Reaction of 4-nitro-1,2-phenylenediamine with lactic acid.[1][2][3]
Chemoselective Reduction: Converting the nitro group to an amine without affecting the hydroxyethyl side chain.[1][3]
Low yields in this pathway are usually caused by lactic acid oligomerization during condensation or pH mismanagement during isolation.[1][3] This guide provides self-validating protocols to overcome these bottlenecks.
Visual Workflow: Critical Control Points
The following diagram outlines the optimized pathway and decision gates for quality control.
Figure 1: Operational workflow for the synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol, highlighting QC gates where yield loss frequently occurs.
Phase 1: The Phillips Condensation (Ring Closure)[2][3]
The Challenge: The reaction between 4-nitro-1,2-phenylenediamine and lactic acid often results in a "sticky tar" rather than a crystalline solid. This is due to the self-polymerization of lactic acid into polylactide oligomers under acidic conditions, which traps the product.[1][3]
Conditions: Reflux (100–105°C) for 12–24 hours.[2][3]
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Low Yield (<40%)
Lactic Acid Oligomerization. Commercial lactic acid (85%) contains dimers/trimers that do not react efficiently.[1][2][3]
Pre-Hydrolysis: Reflux the lactic acid in 4N HCl for 1 hour before adding the diamine. This breaks down lactide dimers into reactive monomers [1].[1][3]
Product is a Sticky Tar
Incomplete Cyclization. The intermediate mono-amide has formed but hasn't closed the ring.[1][2][3]
Increase Acidity: Ensure HCl concentration is maintained at 4N. If the volume reduces significantly, add fresh 4N HCl, not water.[1][3]
Starting Material Remains
Oxidation of Diamine. The diamine is sensitive to air and degrades before reacting.[1][3]
Inert Atmosphere: Run the reaction under Nitrogen or Argon.[1][3] Use fresh diamine (recrystallize from hot water if dark brown/black).[2][3]
Expert Insight:
While Polyphosphoric Acid (PPA) is often cited for benzimidazole synthesis, avoid PPA for this specific substrate.[3] PPA is a strong dehydrating agent and can dehydrate the secondary alcohol on the lactic acid side chain, leading to vinyl-benzimidazole impurities [2].[1][2][3] Stick to 4N HCl.[1][3][5]
Phase 2: Chemoselective Reduction
The Challenge: You must reduce the 5-nitro group to a 5-amino group without hydrogenating the benzimidazole ring or affecting the hydroxyethyl side chain.[1][2][3] Standard Fe/HCl reductions (Bechamp) create iron sludge that complicates the purification of this amphoteric molecule.[1][3]
Optimized Protocol: Catalytic Transfer Hydrogenation
System: 10% Pd/C (catalytic) + Hydrazine Hydrate (excess) in Ethanol.[2][3]
Mechanism: Hydrazine serves as the hydrogen donor.[1][3] This method is milder than high-pressure
Catalyst Poisoning. Sulfur traces from the diamine synthesis or impure solvents.[1][2][3]
Filter & Refresh: Filter the mixture through Celite to remove the "dead" catalyst and add a fresh batch (1-2 wt%).
Over-Reduction
Ring Hydrogenation. Benzimidazole rings can be partially reduced under high pressure .[1][3]
Switch to Hydrazine: Use hydrazine hydrate at reflux.[1][3] It is highly selective for nitro groups and leaves the heteroaromatic ring intact [3].[1][3]
Product Color Instability
Air Oxidation. Aminobenzimidazoles oxidize rapidly in air (turning pink/purple).[2][3]
Stabilization: Store the final amine as its dihydrochloride salt (add HCl in ether) if not using immediately. The salt is shelf-stable.[1][2][3]
Phase 3: Isolation & Purification (The "pH Trap")[2][3]
The Challenge: Benzimidazoles are amphoteric (act as both acid and base).[1][3] If you neutralize the reaction incorrectly, the product will remain dissolved in the aqueous phase, leading to massive yield loss.[1][3]
STOP exactly at pH 8.5 . Use a calibrated pH meter, not just litmus paper.[3]
Allow the suspension to stir at 0°C for 2 hours to fully mature the crystal lattice.
Filter and wash with ice-cold water .[1][2][3] Do not wash with ethanol (product is soluble).[2][3]
Frequently Asked Questions (FAQ)
Q: Can I use glycolic acid instead of lactic acid?A: No. Glycolic acid will yield the hydroxymethyl derivative.[1][3] The target molecule requires the hydroxyethyl group, which is specific to lactic acid (2-hydroxypropanoic acid) [4].[1][2][3]
Q: Why does my product turn purple on the filter paper?A: This indicates the presence of trace oxidation products (azo-dimers).[1][2] Wash the solid with a small amount of cold diethyl ether or toluene.[1][3] The impurities are usually more soluble in non-polar solvents than the polar product.[1][3]
Q: How do I scale this up to 100g?A: The Phillips condensation is exothermic.[1][3] On a large scale, add the diamine portion-wise to the hot acid solution to prevent thermal runaway.[1][3] Ensure efficient overhead stirring to prevent the "tar ball" effect.
References
Phillips, M. A. (1928).[3] "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society (Resumed), 2393.[3] Link
Wright, J. B. (1951).[3] "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.[3] Link[2][3]
Hidayah, N., et al. (2024).[3][6][7][8] "A Novel Synthesis Route of Phenyl Quinoline from Nitrochalcone with Hydrazine Hydrate in the Presence of Pd/C." Journal of the Chemical Society of Pakistan. (Demonstrates selectivity of Hydrazine/Pd systems). Link
Standard Protocol Verification: See BenchChem Protocol B140028 for 4-Nitro-o-phenylenediamine precursors. Link[2][3]
Technical Support Center: Purification of 1-(5-amino-1H-benzimidazol-2-yl)ethanol
Executive Summary Purifying 1-(5-amino-1H-benzimidazol-2-yl)ethanol presents a specific set of challenges due to its amphoteric nature and high polarity . The molecule contains a basic benzimidazole core (pKa ~5.5), a pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Purifying 1-(5-amino-1H-benzimidazol-2-yl)ethanol presents a specific set of challenges due to its amphoteric nature and high polarity . The molecule contains a basic benzimidazole core (pKa ~5.5), a primary amine at position 5 (increasing basicity and polarity), and a hydroxyethyl group at position 2 (hydrogen bond donor).
Users typically encounter three failure modes:
Severe Tailing (Streaking): Caused by the interaction between the basic nitrogen atoms and acidic silanols on silica gel.[1][2][3]
Solubility Crashes: The compound is insoluble in non-polar mobile phases (DCM/Hexane) but too soluble in pure methanol, leading to precipitation at the column head.
Oxidative Instability: The electron-rich 5-amino group makes the compound susceptible to oxidation (browning) on the column.
This guide provides self-validating protocols to resolve these issues.
Part 1: The "Tailing" Crisis (Silanol Interactions)
Q: Why is my compound streaking from the baseline to the solvent front?
A: Uncontrolled Acid-Base Interactions.
Standard silica gel is slightly acidic (pH 4–5) due to surface silanol groups (Si-OH). Your target molecule is a base. Without a modifier, the amine groups form strong, reversible ionic bonds with the silanols, dragging the compound through the column rather than allowing it to partition cleanly.
The Solution: "Sacrificial" Base Modification
You must introduce a competitive base into your mobile phase to block these active sites.
Protocol: The DCM/MeOH/Ammonia System
Do not use plain DCM:MeOH. Use the following ternary system:
Note: NH₃ is preferred for mass spectrometry (MS) downstream applications as it is volatile; TEA can suppress ionization.
Prepare Solvent A (Non-Polar Phase):
Dichloromethane (DCM).
Run Gradient:
Start: 98% A / 2% B (To elute non-polar impurities like the nitro-precursor).
Ramp: Linear gradient to 85% A / 15% B over 15-20 column volumes.
Observation: The target amine should elute as a tight band. If tailing persists, increase NH₃ concentration to 2% in Solvent B.
Visualization: The Mechanism of Silanol Blocking
Figure 1: The basic modifier (Green) outcompetes the target molecule (Blue) for acidic silica sites, preventing the ionic drag that causes tailing.[2]
Part 2: Solubility & Loading Strategy
Q: The compound precipitates immediately when I load it onto the column. How do I fix this?
A: The "Solubility Gap" requires Dry Loading.
Your compound is likely insoluble in the starting mobile phase (98% DCM). Liquid loading in MeOH will cause the compound to crash out as soon as it hits the DCM-rich mobile phase, clogging the frit and ruining resolution.
Protocol: Solid Deposition (Dry Loading)
Dissolution: Dissolve your crude mixture in the minimum amount of Methanol or Acetone. (If solubility is still poor, add a few drops of DMF).
Adsorption: Add Silica Gel (ratio 1:2 weight/weight relative to crude mass) or Celite 545 (preferred for very sticky compounds).
Evaporation: Rotary evaporate the slurry until you have a free-flowing, dry powder.
Critical Check: Ensure no solvent smell remains. Residual MeOH will ruin the gradient start.
Loading: Pour the dry powder on top of your pre-equilibrated column bed. Add a layer of sand on top to protect the bed during solvent addition.
Data: Solubility Profile & Solvent Choice
Solvent
Solubility
Suitability for Loading
Hexane/Heptane
Insoluble
Avoid
DCM
Poor/Insoluble
Avoid (Precipitation risk)
Methanol
Good
Use for Dry Loading preparation only
DMF/DMSO
Excellent
Use sparingly; difficult to remove
Part 3: Alternative Stationary Phases
Q: I am using the modifier, but I still get low recovery. Is the compound stuck?
A: Yes, irreversible adsorption is possible.
For highly polar amino-benzimidazoles, normal phase silica (even with modifiers) may be too active.
Alternative 1: Neutral Alumina
Switch to Aluminum Oxide (Neutral, Brockmann Grade III) .
Why: Alumina is less acidic than silica, reducing the "stickiness" of the amine.
Mobile Phase: DCM:MeOH (no base modifier usually needed, or much less).
Alternative 2: Reverse Phase (C18) - Highly Recommended
If you have access to a flash system with C18 cartridges (e.g., C18-Aq), this is often superior for this specific molecule.
Solvent A: Water + 0.1% Formic Acid (pH ~2.7) OR 10mM Ammonium Bicarbonate (pH ~8.0).
Note: At pH 2.7, the amine is protonated (
), increasing water solubility but reducing retention. At pH 8.0, it is neutral, increasing retention on C18. Try pH 8.0 first for better peak shape.
Q: My fractions are turning brown/purple after collection. Is my product decomposing?
A: Oxidative instability of the electron-rich aniline.
The 5-amino group activates the benzimidazole ring, making it prone to air oxidation, especially in solution and on the high-surface-area silica.
Protective Measures:
Degas Solvents: Sonicate mobile phases to remove dissolved oxygen.
Work Fast: Do not leave the compound on the column overnight.
Darkness: Wrap the column in aluminum foil if the separation takes longer than 2 hours.
Antioxidant (Optional): Add 0.1% Ascorbic Acid to the collection tubes (not the column) if the product is extremely unstable in solution.
Summary Workflow Diagram
Figure 2: Decision matrix for selecting loading techniques and stationary phases based on solubility and initial results.
References
BenchChem Technical Support. (2025).[1][2] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from
Restek Corporation. (2018).[3] LC Troubleshooting: All of My Peaks are Tailing!. Retrieved from [3]
PubChem. (2025).[5] Compound Summary: 5-Aminobenzimidazole (CID 13623).[5] National Library of Medicine. Retrieved from
Sielc Technologies. (2025). Separation of 5-Aminobenzimidazole on Newcrom R1 HPLC column. Retrieved from
ChemicalBook. (2026). 5-Aminobenzimidazole Properties and Synthesis. Retrieved from
troubleshooting cyclization reactions for benzimidazole ethanol derivatives
Status: Active Agent: Senior Application Scientist Topic: Troubleshooting Phillips Condensation & Cyclodehydration for 2-(1H-benzimidazol-2-yl)ethanol analogs. Introduction: The Chemistry of the Scaffold Welcome to the t...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Agent: Senior Application Scientist
Topic: Troubleshooting Phillips Condensation & Cyclodehydration for 2-(1H-benzimidazol-2-yl)ethanol analogs.
Introduction: The Chemistry of the Scaffold
Welcome to the technical support hub for benzimidazole synthesis. You are likely attempting to synthesize 2-(1H-benzimidazol-2-yl)ethanol (or similar hydroxy-alkyl derivatives) via the condensation of o-phenylenediamine (OPD) with a 3-hydroxypropanoic acid precursor (or equivalent lactone).
Unlike standard 2-aryl benzimidazoles, the "ethanol" tail introduces specific challenges:
Amphoteric Polarity: The product is highly soluble in water, complicating the standard precipitation workup.[1]
Dehydration Risk: The aliphatic alcohol is prone to acid-catalyzed elimination (forming vinyl benzimidazoles) if the cyclization conditions are too harsh.[1]
Oxidative Instability: The OPD precursor is highly sensitive to air, leading to "black tar" impurities.[1]
Module 1: Reaction Mechanism & Critical Pathway
Understanding the failure point requires visualizing the mechanism.[1] The reaction proceeds through an N-acylation (fast) followed by a Cyclodehydration (slow, rate-determining).
Visualizing the Pathway
Figure 1: The Phillips Condensation pathway. Note that the intermediate amide (Yellow) is stable and often requires higher energy or stronger acid to close the ring (Green), but excessive force leads to elimination (Red).
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned black/dark purple immediately."
Diagnosis: Oxidative degradation of o-phenylenediamine (OPD).[1]
OPD is electron-rich and oxidizes rapidly in air to form quinone imines and complex azo-polymers.[1] This is not a side reaction of the cyclization; it is degradation of your starting material.[1]
Corrective Protocol:
Purify Precursor: If your OPD is grey/brown, recrystallize it from ethanol containing a pinch of sodium dithionite (
) before use.[1] It should be white/pale yellow.[1]
Inert Atmosphere: You must purge the reaction vessel with Nitrogen or Argon before heating.[1]
Acid Additive: Add the acid (HCl) to the OPD before heating.[1] The protonated diamine (salt form) is resistant to oxidation.[1]
Issue 2: "LC-MS shows a mass of [M+18]. The ring won't close."
Diagnosis: Stalled Intermediate (Incomplete Cyclization).[1][2]
You have formed the N-(2-aminophenyl)amide intermediate (Yellow node in Fig 1), but the ring closure (dehydration) is failing. This is common in 4N HCl refluxes that aren't hot enough or are too dilute.[1]
Corrective Protocol:
Concentration Check: The Phillips condensation is an equilibrium reaction involving water loss.[1] If your solvent is dilute aqueous acid, water prevents the ring closure.[1]
Fix: Increase acid concentration to 6N HCl or boil off solvent to reduce volume by 50%.[1]
Microwave Assist: Transfer the reaction to a microwave reactor.
Settings: 140°C, 150W, 10-20 minutes. The rapid heating overcomes the activation energy for ring closure without degrading the alcohol tail.
Issue 3: "I used Polyphosphoric Acid (PPA) and lost my hydroxyl group."
Diagnosis: Acid-Catalyzed Elimination.[1]
PPA is a powerful dehydrating agent.[1] While excellent for standard benzimidazoles, it attacks the
-hydroxy group of your ethanol tail, converting it to a vinyl group ().
Alternative: Use 4N HCl (Phillips method) or Lactic Acid/Glycolic Acid melts (solvent-free) if thermal stability allows. If you must use a dehydrating agent, consider Eaton's Reagent (7.7 wt%
in methanesulfonic acid) at lower temperatures (60-80°C), but monitor closely.
Module 3: Isolation & Purification (The "Polar Trap")
The most frequent complaint with benzimidazole ethanol is: "I neutralized the acid, but no precipitate formed."
The Physics:
Unlike hydrophobic benzimidazoles, the ethanol tail makes this molecule highly water-soluble. At neutral pH, it remains dissolved in the aqueous brine.[1]
Optimized Workup Protocol:
Step
Action
Scientific Rationale
1
Basify Carefully
Adjust pH to 8.5 - 9.0 using Ammonium Hydroxide (). Do not use NaOH (high salt content increases solubility of the product via "salting in" effects for some organics, though usually salting out is desired, NaOH creates high ionic strength which can trap the product in the aqueous phase or form emulsions). is volatile and cleaner.[1]
2
Salting Out
Saturate the aqueous solution with solid NaCl . This forces the organic product out of the aqueous phase.[1]
3
Extraction
Do not filter. Extract with n-Butanol or Ethyl Acetate/Isopropanol (9:1) .[1] DCM/Chloroform are often too non-polar to extract the ethanol derivative efficiently.[1]
4
Crystallization
Evaporate the organic layer.[1] Recrystallize the residue from Acetonitrile or Water/Ethanol (9:1) .[1] Acetonitrile is excellent for removing unreacted diamine (which stays in solution).[1]
Module 4: Quantitative Data & Reagent Selection
Use this table to select the correct precursor for your specific target derivative.
Low.[1] Lactone opens and cyclizes efficiently.[1]
References
Phillips, M. A. (1928).[1] "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society (Resumed), 2393-2399.
Wright, J. B. (1951).[1] "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541.
Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis.[1][3][4][5][6][7][8][9][10] Academic Press.[1] (Standard Reference Text for Cyclization Kinetics).
Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[10] "A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles." Synthesis, 2007(03), 417-427.
BenchChem Technical Support. (2025). "Troubleshooting Common Issues in Benzimidazole Cyclization." BenchChem Knowledge Base.[1]
(Note: For specific spectral data regarding the 2-hydroxyethyl derivative, refer to CAS RN: 1605-18-1).
overcoming solubility issues of 1-(5-amino-1H-benzimidazol-2-yl)ethanol in aqueous media
The following technical guide is designed for researchers encountering solubility barriers with 1-(5-amino-1H-benzimidazol-2-yl)ethanol . It moves beyond generic advice to provide mechanism-based protocols, acknowledging...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers encountering solubility barriers with 1-(5-amino-1H-benzimidazol-2-yl)ethanol . It moves beyond generic advice to provide mechanism-based protocols, acknowledging the specific physicochemical challenges of the amino-benzimidazole scaffold.
Before attempting solubilization, it is critical to understand why this molecule resists aqueous solvation.
The Scaffold: The benzimidazole core is a planar, heteroaromatic system. It exhibits strong
- stacking interactions in its solid state, creating a high crystal lattice energy that water molecules struggle to break.
The Substituents:
5-Amino Group: While polar, this is an aniline-like amine. It acts as a hydrogen bond donor but does not guarantee high water solubility at neutral pH.
Ethanol Side Chain: Adds polarity, but often insufficient to overcome the lipophilicity of the aromatic core (LogP is typically positive).
The Ionization State: The molecule is amphoteric but predominantly basic.
Imidazole Nitrogen (N3): pKa
5.5–6.0.
Aniline Nitrogen (5-NH2): pKa
3.5–4.5.
Result: At physiological pH (7.4), the molecule is largely uncharged (neutral), which is its least soluble state.
Method A: pH Manipulation (The "Proton Switch")
Best For: Chemical synthesis, early-stage screening, non-biological assays.
Mechanism: Converting the neutral base into a salt (cation) disrupts the crystal lattice and drastically increases hydration energy.
The Protocol: In Situ Salt Formation
Do not simply add "acid." You must target the specific pKa of the imidazole ring.
Preparation: Weigh the target amount of 1-(5-amino-1H-benzimidazol-2-yl)ethanol.
Primary Solubilization: Suspend the solid in a minimal volume of 0.1 M HCl .
Why? This drops the pH < 2, ensuring double protonation (both the imidazole and aniline nitrogens).
Dilution & Buffering: Slowly dilute with water or buffer.
Warning: As you raise the pH toward 5.5, the imidazole deprotonates. If the concentration exceeds the intrinsic solubility (
), the compound will precipitate.
Visualizing the pH-Solubility Workflow:
Figure 1: The thermodynamic risk of precipitation during pH adjustment. Solubility is highest at pH < 4.
Method B: Co-solvent Engineering (The "Stock & Drop")
Best For: High-throughput screening (HTS), cellular assays (with strict limits).
Mechanism: Reducing the dielectric constant of the solvent to favor the hydrophobic aromatic core.
The "Stock & Drop" Protocol
Stock Preparation: Dissolve the compound in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10–50 mM.
Tip: If dissolution is slow, warm to 37°C and sonicate. The amino group can oxidize; flush the vial with nitrogen if storing long-term.
Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into PEG400 or Propylene Glycol .
Why? Pure DMSO stocks hitting water often cause "shock precipitation" (local supersaturation). An intermediate polar organic solvent acts as a buffer.
Final Dilution: Add the organic mix to your aqueous media with rapid vortexing .
Safety Limits for Biological Assays:
Solvent
Max Final Conc. (Cell Lines)
Max Final Conc. (Enzymatic)
Toxicity Mechanism
DMSO
0.1% (Ideal) - 0.5% (Max)
1% - 5%
Membrane permeabilization; protein denaturation.
Ethanol
< 0.1%
< 1%
Signal pathway interference.
| PEG 400 | 1% - 5% | 10% | Osmotic stress. |
Method C: Cyclodextrin Complexation (The "Stealth" Mode)
Best For: In vivo studies, sensitive biological assays, long-term stability at neutral pH.
Mechanism: Host-guest inclusion. The hydrophobic benzimidazole core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.
Protocol: HP-
-CD Encapsulation
Hydroxypropyl-
-cyclodextrin (HP--CD) is preferred over parent -CD due to higher water solubility and lower renal toxicity.
Vehicle Preparation: Prepare a 20% (w/v) HP-
-CD solution in water or PBS.
Addition: Add excess 1-(5-amino-1H-benzimidazol-2-yl)ethanol to the vehicle.
Equilibration: Shake or stir at room temperature for 24–48 hours.
Note: Benzimidazoles have high affinity for the
-CD cavity ( stability constants are typically favorable).
Filtration: Filter through a 0.22
m PVDF filter to remove undissolved solid.
Result: A clear solution at neutral pH that resists precipitation upon dilution.
Visualizing the Equilibrium:
Figure 2: The dynamic equilibrium of host-guest complexation. This protects the hydrophobic core from aqueous repulsion.
Troubleshooting & FAQ
Q: I see a fine precipitate immediately after adding my DMSO stock to PBS. Why?A: This is the "Crash-out" effect. The solubility of benzimidazoles drops logarithmically as water content increases.
Fix: Use the "Intermediate Dilution" step (Method B). Alternatively, warm your PBS to 37°C before addition to increase kinetic solubility.
Q: Can I use acid to dissolve it for cell culture?A: Only if you neutralize it exactly. If you add an acidic stock to media, the pH indicator (Phenol Red) will turn yellow.
Warning: Benzimidazoles will precipitate instantly if the media pH buffers back to 7.4. Cyclodextrin (Method C) is the superior choice here.
Q: Is the amino group sensitive to oxidation?A: Yes. Anilines (aromatic amines) can oxidize to quinone-imines or azo compounds over time, turning the solution brown/pink.
Fix: Add 0.1% Ascorbic Acid or Sodium Metabisulfite if the assay permits. Store DMSO stocks at -20°C under nitrogen.
Q: How do I determine the exact concentration if I filter the solution?A: Do not assume 100% recovery. You must quantify the filtrate using UV-Vis spectroscopy (peak
typically 280–300 nm for benzimidazoles) against a standard curve prepared in DMSO.
References
Mora-Diez, N., et al. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles. The Journal of Physical Chemistry B.
Torrado, S., et al. (1996). Preparation and dissolution properties of albendazole-hydroxypropyl-beta-cyclodextrin systems. International Journal of Pharmaceutics. (Demonstrates efficacy of HP-
-CD for benzimidazole class).
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Balaji, N.J., et al. (2022). Techniques used for Solubility Enhancement of Albendazole. International Journal of Pharmaceutical Science & Innovation.[1] (Review of salt formation and hydrotropy).
This guide addresses the stability profile of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (hereafter referred to as 5-ABE ) under acidic conditions (pH < 4.0).[1]
Critical Structural Definition:
Based on standard IUPAC nomenclature, this guide assumes the structure is a 2-substituted benzimidazole where the ethanol chain is attached at the C2 position via its C1 carbon (forming a secondary alcohol, -CH(OH)CH3).[1]
The "Acidic Paradox": While acidic conditions generally stabilize the oxidation-prone 5-amino group (via protonation), they simultaneously activate the 2-(1-hydroxyethyl) group for dehydration , leading to the formation of a reactive vinyl impurity.[1]
Quick Status Indicators (Acidic Media)
Parameter
Status
Risk Level
Key Driver
Oxidative Stability
Enhanced
Low
Protonation of -NH₂ () prevents radical formation.[1]
Hydrolytic Stability
Compromised
High
Acid-catalyzed E1 elimination of the secondary alcohol.
Solubility
High
Low
Forms soluble di-cationic salts (e.g., dihydrochloride).[1]
Thermal Stability
Poor
Critical
Heat + Acid accelerates conversion to styrenyl-like derivatives.[1]
Mechanism of Degradation: The Dehydration Pathway
The primary failure mode for 5-ABE in acid is Acid-Catalyzed Dehydration .[1] Unlike primary alcohols, the secondary alcohol at the C2 position is "benzylic-like" (conjugated to the imidazole ring), stabilizing the carbocation intermediate and lowering the energy barrier for elimination.[1]
The Pathway
Protonation: The hydroxyl group accepts a proton (
Carbocation Formation (Rate Limiting): Water leaves, generating a resonance-stabilized carbocation at the benzylic position.
Elimination: A proton is removed from the adjacent methyl group, forming a double bond conjugated with the benzimidazole ring.
Result: Formation of 5-amino-2-vinylbenzimidazole , a reactive monomer susceptible to polymerization.[1]
Caption: Fig 1. Acid-catalyzed E1 elimination pathway of 5-ABE.[1] Note that the carbocation intermediate is stabilized by the benzimidazole ring, accelerating the reaction compared to aliphatic alcohols.
Troubleshooting Guide
Use this matrix to diagnose experimental anomalies when handling 5-ABE in acidic buffers or solvents (e.g., 0.1M HCl, TFA/Water).
Scenario A: New Impurity Peak at RRT ~1.2 - 1.3
Observation: During HPLC analysis, the main peak decreases, and a less polar (later eluting) peak appears.[1]
Root Cause:Dehydration to Vinyl Derivative. The loss of water (-18 Da) and formation of a conjugated double bond increases hydrophobicity.[1]
Corrective Action:
Temperature Control: Maintain temperature
. The elimination reaction is endothermic and highly temperature-sensitive.[1]
). Switch to milder acids like Acetic Acid or dilute HCl if solubility permits.
Quenching: If performing a reaction quench, neutralize immediately. Do not let the molecule sit in hot acidic solution.
Scenario B: Solution Darkening (Yellow
Brown)
Observation: The acidic solution turns dark over time, even if stored cold.
Root Cause:Oxidative Coupling or Polymerization. While the amine is protonated, trace free amine (in equilibrium) can oxidize, or the vinyl degradant (from Scenario A) is polymerizing.[1]
Corrective Action:
Degassing: Sparge buffers with Nitrogen/Argon for 15 mins.
Antioxidants: Add 0.1% Sodium Metabisulfite or Ascorbic Acid if compatible with the assay.
Observation: Concentration drops, and fine particulate matter is visible.
Root Cause:Salt Solubility Limit. The dihydrochloride salt is generally soluble, but sulfate or phosphate salts of benzimidazoles can be less soluble (the "Common Ion Effect").[1]
Corrective Action:
Counter-ion Switch: Use Hydrochloric acid or Methanesulfonic acid (MSA). Avoid Sulfuric acid.
Co-solvent: Add 5-10% Methanol or Acetonitrile to break salt lattice energy.
Preparation: Dissolve 5-ABE to a concentration of 0.5 mg/mL in 0.1N HCl.
Control: Transfer 1 mL to a vial and store at
(Control).
Stress: Place the remaining solution in the
water bath.
Sampling: Aliquot 500
at hours.
Neutralization (Critical): Immediately dilute samples 1:1 with Cold 0.1N NaOH or Ammonium Acetate buffer (pH 5) to stop the reaction before injection.
Analysis: Inject on HPLC. Monitor the appearance of the peak at RRT ~1.2 (Vinyl degradant).
Acceptance Criteria:
If degradation > 5% at 1 hour (
), the molecule is classified as Acid-Labile .[1] Process at room temperature or below.
Frequently Asked Questions (FAQs)
Q1: Can I use Trifluoroacetic Acid (TFA) as an HPLC modifier?A: Yes.[1] 0.1% TFA is standard and safe for short-term exposure (LC run times).[1] The low temperature of the autosampler (
) and the short residence time on column prevent significant dehydration.[1] However, do not store samples in 100% TFA.
Q2: Is the degradation reversible?A: No. Once the vinyl group forms (dehydration), adding water back (hydration) is kinetically difficult without specific catalysis and usually leads to a mix of isomers or polymers.[1] You must prevent the degradation rather than try to reverse it.
Q3: How should I store the reference standard?A: Store as the solid powder. If it is a salt (e.g., HCl salt), it is hygroscopic.[1] Keep it in a desiccator at
. Avoid storing as an acidic stock solution for hours.
Q4: I see a "doublet" peak in the proton NMR at the methyl region. Is this degradation?A: Not necessarily. 5-ABE has a chiral center at the secondary alcohol.[1] If you are using a chiral solvating agent or if the molecule is derivatized, you may see diastereomers. However, if the doublet becomes a complex multiplet (vinyl protons) in the 5.0–6.0 ppm region, that is degradation.[1]
References
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.
Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Refer to Chapter on Acid Hydrolysis mechanisms). [1]
PubChem Compound Summary. (2024). 1-(1H-Benzimidazol-2-yl)ethanol.[1] National Center for Biotechnology Information. [1]
Journal of Organic Chemistry. (General reference for E1 elimination mechanisms of benzylic alcohols). Mechanisms of Acid-Catalyzed Dehydration.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: BENZ-RED-05
Subject: Optimization of Nitro-to-Amino Reduction Parameters
Molecule: 5-amino-2-(1-hydroxyethyl)benzimidazole (Target)
Precursor: 5-nitro-2-(1-hydroxyethyl)benzimidazole
Executive Summary
The reduction of 5-nitro-2-(1-hydroxyethyl)benzimidazole to its amino counterpart is a critical process step. While the benzimidazole core is robust, the 1-hydroxyethyl side chain (secondary alcohol) at the C2 position introduces a specific thermal sensitivity.
The Core Challenge: The reaction requires sufficient energy (temperature) to overcome the activation barrier for nitro reduction and ensure substrate solubility, but excessive heat triggers hydrogenolysis (cleaving the hydroxyl group) or dehydration (forming a vinyl impurity).
This guide defines the "Goldilocks Zone" for temperature to maximize chemoselectivity.
Part 1: The Temperature-Selectivity Nexus
The Thermodynamic Trap
In catalytic hydrogenation (e.g., Pd/C, H₂), the reduction of the nitro group is highly exothermic (
). If the internal temperature is not strictly controlled, the local heat at the catalyst surface will activate the C-O bond of the hydroxyethyl group.
Optimal Range:
Danger Zone:
(Risk of Hydroxyl Cleavage)
Stall Zone:
(Solubility limits cause catalyst fouling)
Reaction Pathway Analysis
The following diagram illustrates how temperature deviations dictate the product profile.
Figure 1: Thermal degradation pathways. High temperatures promote the cleavage of the C-OH bond (Hydrogenolysis) or water elimination (Dehydration).
Palladium is most active for nitro reduction but requires moderation to save the alcohol.
Solvent
Methanol or Ethanol
High solubility of the nitro precursor prevents catalyst encapsulation.
Temperature
40°C ± 5°C
Balances reaction rate with chemoselectivity.
Pressure
3–5 bar (45–75 psi)
Moderate pressure favors nitro reduction over C-O cleavage.
Agitation
>800 RPM
Mass transfer limitation is often mistaken for low temperature issues.
Step-by-Step Workflow:
Dissolution: Dissolve 5-nitro-2-(1-hydroxyethyl)benzimidazole in Methanol (10 volumes).
Inerting: Purge reactor with N₂ (3x) to remove oxygen.
Loading: Add Pd/C catalyst (5 wt% loading relative to substrate).
Pressurization: Charge H₂ to 4 bar.
Ramp: Slowly heat to 40°C . Do not overshoot.
Monitoring: Monitor H₂ uptake. Reaction is complete when uptake plateaus (typically 2-4 hours).
Filtration: Filter hot (or warm) through Celite to remove Pd/C.
Note: The amino product is less soluble than the nitro precursor. If the solution cools too much during filtration, product will crystallize on the filter cake.
Best for: Labs without high-pressure equipment or if over-reduction is persistent.
Temperature: Reflux (~80°C for Ethanol/Water mix).
Mechanism: Single Electron Transfer (SET).
Selectivity: Highly selective for Nitro; will not touch the alcohol group (chemically impossible to hydrogenolyze C-OH with Fe/AcOH).
Trade-off: Requires tedious workup to remove iron sludge.
Part 3: Troubleshooting & FAQs
Q1: I am seeing a "des-hydroxy" impurity (Ethyl-benzimidazole) by LCMS. Why?
Diagnosis: You are experiencing Hydrogenolysis .
Root Cause:
Temperature is too high (>60°C).
Reaction time is too long (stirring after H₂ uptake stopped).
Acidity: Traces of acid in the solvent accelerate C-OH cleavage on Pd surfaces.
Fix:
Lower T to 35°C.
Add a trace of base (e.g.,
) to the hydrogenation mixture to poison the sites responsible for C-O cleavage.
Q2: The reaction stalls at 50% conversion.
Diagnosis: Catalyst Poisoning or Pore Blocking.
Root Cause:
Solubility: At low T (<30°C), the product (amine) may precipitate onto the catalyst surface, blocking active sites.
Sulfur: Did you use
in a previous step? Sulfur poisons Pd/C instantly.
Fix:
Increase T slightly to 45°C to ensure solubility.
Check the quality of the starting material (wash with water to remove salts).
Q3: My product turns brown/black upon drying.
Diagnosis: Oxidation.
Root Cause: 5-aminobenzimidazoles are electron-rich and prone to air oxidation (forming azo-dimers or quinoid species).
Fix:
Dry under vacuum at low temperature (<40°C).
Store under Nitrogen/Argon.
Add an antioxidant (e.g., Ascorbic acid) during the workup if permissible.
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for common deviations in benzimidazole reduction.
References
Synthesis of 5-nitro-2-(1-hydroxyethyl)
Source: Phillips Condensation methodology adapted for hydroxy-acids.
Citation: Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.
Catalytic Hydrogenation Selectivity
Context: Prevention of hydrogenolysis in benzylic-type alcohols during nitro reduction.
Citation: Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1‐2), 103-151.
General Benzimidazole Synthesis (Reference for Precursor)
Citation: Hosamani, K. M., et al. (2009). "Microwave assisted, one-pot synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries." Journal of Enzyme Inhibition and Medicinal Chemistry.
This guide provides a rigorous spectroscopic analysis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol , a critical intermediate in the synthesis of anthelmintics and kinase inhibitors. Unlike standard spectral lists, this document focuses on the comparative analysis necessary to validate structural integrity during drug development.
We specifically address the two most common analytical challenges for this scaffold:
Tautomeric Ambiguity: Distinguishing the 5-amino and 6-amino tautomers.
Synthetic Validation: Objectively confirming the reduction of the nitro-precursor (1-(5-nitro-1H-benzimidazol-2-yl)ethanol) to the target amino product.
Structural Dynamics & Tautomerism
Before analyzing the spectrum, one must understand the "breathing" nature of the benzimidazole core. The proton on the imidazole nitrogen (
) is labile. In solution, this results in a rapid equilibrium between the 5-amino and 6-amino tautomers.
Tautomeric Equilibrium Workflow
Figure 1: The rapid proton transfer between N1 and N3 renders the 5- and 6-positions magnetically equivalent or averaged in protic solvents, often complicating assignment.
Experimental Protocol: Sample Preparation
To ensure reproducibility and visualization of exchangeable protons (OH, NH, NH₂), the choice of solvent is binary: DMSO-d₆ is required for full structural elucidation, while Methanol-d₄ (MeOD) is used only for backbone verification.
Method A: Full Characterization (Recommended)
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS.
Concentration: 10–15 mg in 0.6 mL.
Temperature: 298 K (25°C).
Rationale: DMSO inhibits the rapid exchange of the hydroxyl and amino protons, allowing them to appear as distinct signals (doublets/triplets) rather than disappearing.
Method B: Backbone Verification (Rapid QC)
Solvent: Methanol-d₄ (MeOD).
Rationale: Collapses all exchangeable protons (
, , ) to the solvent front. Simplifies the aromatic region but loses critical functional group data.
Comparative Analysis: Product vs. Precursor
The most critical application of NMR for this molecule is confirming the reduction of the Nitro precursor to the Amino product.
The "Shielding Shift" Phenomenon
The transformation of
(strongly electron-withdrawing) to (strongly electron-donating) causes a dramatic upfield shift (shielding) of the aromatic protons.
Feature
Precursor: 5-Nitro Derivative
Target: 5-Amino Derivative
Shift Δ (ppm)
Aromatic H-4 (ortho)
~8.45 ppm (d)
~6.60 ppm (d)
-1.85 (Shielded)
Aromatic H-6 (ortho)
~8.10 ppm (dd)
~6.50 ppm (dd)
-1.60 (Shielded)
Aromatic H-7 (meta)
~7.70 ppm (d)
~7.25 ppm (d)
-0.45 (Shielded)
Side Chain Methine
~5.10 ppm (q)
~4.85 ppm (q)
-0.25
Detailed Assignment Table (in DMSO-d₆)[4]
The following data represents the validated assignment for 1-(5-amino-1H-benzimidazol-2-yl)ethanol .
Position
Type
Shift (δ ppm)
Multiplicity
Coupling (Hz)
Interpretation
NH (Ring)
Exch.
11.80 - 12.10
br s
-
Very broad due to tautomerism.
H-7
Ar-H
7.20 - 7.30
d
8.4
Ortho to bridgehead, meta to .
H-4
Ar-H
6.60 - 6.65
d
2.0
Ortho to (shielded).
H-6
Ar-H
6.45 - 6.55
dd
8.4, 2.0
Ortho to (shielded).
OH
Exch.
5.60 - 5.80
d
5.0
Split by CH; disappears in .
CH (Ethyl)
Aliph.
4.80 - 4.95
m (dq)
6.5, 5.0
Coupled to and .
NH₂
Exch.
4.60 - 4.80
br s
-
Broad; confirms reduction.
CH₃
Aliph.
1.45 - 1.55
d
6.5
Characteristic doublet.
Critical Note: If the
signal appears as a singlet or is missing in DMSO, your solvent is "wet" (contains water). Dry the sample or add activated molecular sieves to the NMR tube to restore the H-O-C-H coupling.
Decision Workflow: Spectral Validation
Use this logic gate to interpret your raw data.
Figure 2: Logical workflow for validating the synthesis of the 5-amino derivative.
Scientific Commentary & Troubleshooting
Chirality and Magnetic Equivalence
The molecule contains a chiral center at the 1-hydroxyethyl position.
Observation: In achiral solvents (DMSO,
), the enantiomers ( and ) are magnetically equivalent. You will see only one set of signals.
Resolution: To determine enantiomeric excess (ee%), you must use a Chiral Shift Reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) or perform Chiral HPLC.
The "Missing" Amine Protons
In some batches, the
signal (~4.7 ppm) may merge with the water peak (~3.3 ppm in DMSO) or the methine signal (~4.9 ppm).
Protocol: Perform a
shake. Add 1 drop of to the NMR tube and re-acquire.
Result: The
, , and signals will vanish. The aliphatic will simplify from a multiplet to a quartet (loss of coupling to OH). This subtraction confirms the assignment.
References
Synthesis & General Characterization
Ref: Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.
Source:
NMR Solvent Effects on Benzimidazoles
Ref: Claramunt, R. M., et al. (2006). "The tautomerism of benzimidazoles in the solid state and in solution." Arkivoc, (v), 5-11.
Source:
Spectral Data for 1-(1H-benzimidazol-2-yl)ethanol (Parent Analog)
A Comparative Guide to the FTIR Characteristic Peaks of 1-(5-amino-1H-benzimidazol-2-yl)ethanol
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic features of the novel benzimidazole derivative, 1-(5-amino-1H-benzimidazol-2-yl)ethanol. In the absence of a publis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic features of the novel benzimidazole derivative, 1-(5-amino-1H-benzimidazol-2-yl)ethanol. In the absence of a published experimental spectrum for this specific molecule, this document leverages a comparative approach, drawing upon established data from structurally related compounds to predict its characteristic absorption peaks. This methodology is crucial for researchers in drug discovery and chemical synthesis for the initial identification and structural verification of new chemical entities.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The addition of an amino group and a chiral ethanol side-chain, as in the title compound, creates a molecule with significant potential for forming diverse intermolecular interactions, making structural elucidation paramount. FTIR spectroscopy offers a rapid, non-destructive, and highly informative first pass in this characterization process.[3]
Predicted Spectral Analysis: A Functional Group Approach
The infrared spectrum of a molecule is a direct reflection of its covalent bond vibrations. By dissecting 1-(5-amino-1H-benzimidazol-2-yl)ethanol into its constituent functional groups, we can predict its FTIR fingerprint with a high degree of confidence. Our analysis will compare it against three key structural analogs: the parent benzimidazole ring, 2-aminobenzimidazole, and (±)-1-(1H-benzimidazol-2-yl)ethanol.
High-Frequency Region (4000-2500 cm⁻¹): O-H, N-H, and C-H Stretching Vibrations
This region is dominated by the stretching vibrations of bonds involving hydrogen.
O-H Stretch (Ethanol Side-Chain): The hydroxyl group from the ethanol moiety is expected to produce a prominent, broad absorption band in the range of 3400-3200 cm⁻¹ . This broadening is a classic indicator of intermolecular hydrogen bonding, a feature common to alcohols.[4]
N-H Stretches (Amino and Imidazole Groups): Two distinct N-H signals are anticipated:
Amine N-H: The primary amino group at the 5-position will give rise to two sharp to medium bands between 3500-3300 cm⁻¹ . These correspond to the asymmetric and symmetric stretching modes of the -NH₂ group, respectively. This is a well-documented feature for aromatic amines and is observed clearly in the spectrum of 2-aminobenzimidazole.[5][6]
Imidazole N-H: The benzimidazole ring's secondary amine (N-H) produces a broad absorption band, often centered around 3400-3100 cm⁻¹ .[7][8] This peak will likely overlap significantly with the O-H band, contributing to a very broad, complex absorption feature in this region.
C-H Stretches:
Aromatic C-H: Stretching vibrations of the C-H bonds on the benzene ring typically appear as sharp, weaker absorptions just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.
Aliphatic C-H: The methyl (-CH₃) and methine (-CH) groups of the ethanol side-chain will exhibit asymmetric and symmetric stretching vibrations below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ region.[4]
Fingerprint Region (1700-600 cm⁻¹): Complex Vibrations
This region contains a wealth of structural information from bending vibrations and stretching vibrations of heavier atoms.
C=N and C=C Stretching (Benzimidazole Ring): The conjugated system of the benzimidazole ring gives rise to a series of characteristic absorptions. The C=N stretching vibration is typically found around 1630-1600 cm⁻¹ .[9][10] This is often accompanied by several C=C stretching bands from the aromatic system in the 1600-1450 cm⁻¹ range.[11]
N-H Bending: The in-plane bending (scissoring) vibration of the primary amino group (-NH₂) is expected to appear as a medium to strong band in the 1650-1580 cm⁻¹ region. This peak may be close to or overlap with the C=N stretching band.
C-N Stretching: The stretching vibrations of the C-N bonds within the imidazole ring and the C-N bond of the amino group typically occur in the 1420-1360 cm⁻¹ range.[1][8]
C-O Stretching (Ethanol Side-Chain): The C-O stretch of the secondary alcohol is a key identifier and is expected to produce a strong absorption band in the 1150-1050 cm⁻¹ region. The exact position can provide clues about the local molecular environment.
C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring. For the expected 1,2,4-trisubstitution pattern, strong bands should appear in the 900-800 cm⁻¹ range.
Comparative Data Summary
The following table summarizes the predicted FTIR peaks for 1-(5-amino-1H-benzimidazol-2-yl)ethanol and compares them with experimental data from analogous compounds.
Note: "N/A" indicates the functional group is not present in the comparative molecule. "Yes (Expected)" indicates the presence of the group, though specific peak values were not detailed in the cited literature.
Visualizing Structure-Vibration Correlations
To illustrate the relationship between the molecular structure and its key vibrational modes, the following diagram highlights the functional groups responsible for the most characteristic FTIR peaks.
Caption: Key functional groups of 1-(5-amino-1H-benzimidazol-2-yl)ethanol and their predicted IR vibrations.
Standard Operating Protocol: FTIR Sample Analysis
To ensure the acquisition of high-quality, reproducible data, the following protocol for analysis via Attenuated Total Reflectance (ATR)-FTIR is recommended. ATR is a preferred method for solid powders due to its minimal sample preparation and ease of use.[3]
Objective: To obtain the infrared spectrum of a solid sample for structural characterization.
Materials:
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two™, Thermo Scientific™ Nicolet™ Summit™) equipped with a Diamond or Germanium ATR accessory.
The sample powder: 1-(5-amino-1H-benzimidazol-2-yl)ethanol (1-2 mg).
Spatula.
Isopropanol or ethanol for cleaning.
Lint-free wipes (e.g., Kimwipes™).
Procedure:
Background Scan:
Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe moistened with isopropanol to gently clean the crystal, then allow it to fully evaporate.
Lower the ATR anvil to make contact with the empty crystal to apply consistent pressure.
Acquire a background spectrum. This is a critical step to subtract the spectral signature of the ambient atmosphere (CO₂ and H₂O vapor) and the instrument itself. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
Sample Application:
Retract the ATR anvil.
Using a clean spatula, place a small amount (1-2 mg) of the sample powder onto the center of the ATR crystal. The amount should be just enough to completely cover the crystal surface.
Sample Analysis:
Lower the anvil onto the sample powder. Apply consistent pressure using the instrument's torque knob or automated pressure clamp until the recommended force is reached. Consistent pressure is vital for spectral reproducibility.
Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution) over the range of 4000-400 cm⁻¹.
Data Processing and Cleaning:
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Clean the ATR crystal and anvil thoroughly with isopropanol and a lint-free wipe to prevent cross-contamination. Verify cleanliness by taking a new scan and ensuring it matches the original background.
Peak Analysis:
Use the software's peak-picking function to identify the wavenumbers of major absorption bands.
Compare the obtained peak positions and relative intensities with the predicted values in this guide to confirm the compound's identity and purity.
References
ResearchGate. FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). Available at: [Link]
ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. Available at: [Link]
PMC. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Available at: [Link]
Zenodo. International Research Synthesis, Spectral Anal Benzimidazole International Journal of Trend in Scientific Research and Developm. Available at: [Link]
ResearchGate. FTIR spectra of DOPO, 2‐aminobenzimidazole, and BADO. Available at: [Link]
ResearchGate. IR spectra of benzimidazole and the complexes. Available at: [Link]
Malaysian Journal of Analytical Sciences. SYNTHESIS AND CHARACTERIZATION OF OXADIAZOLE DERIVATIVES FROM BENZIMIDAZOLE. Available at: [Link]
ResearchGate. ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. Available at: [Link]
ResearchGate. FTIR Spectrum of Compound 1b. Available at: [Link]
PMC. (±)-1-(1H-Benzimidazol-2-yl)ethanol. Available at: [Link]
MDPI. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Available at: [Link]
Journal of the Serbian Chemical Society. Synthesis and spectral characterization of 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols and their Co(II), Pd(II) and Zn(II) complexes. Available at: [Link]
IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available at: [Link]
SpringerLink. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Available at: [Link]
Revue Roumaine de Chimie. Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Available at: [Link]
ResearchGate. The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole. Available at: [Link]
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]
mass spectrometry fragmentation pattern of 1-(5-amino-1H-benzimidazol-2-yl)ethanol
Comparative Guide: MS/MS Characterization of 1-(5-amino-1H-benzimidazol-2-yl)ethanol Executive Summary This guide details the mass spectrometry fragmentation behavior of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (C9H11N3O)...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: MS/MS Characterization of 1-(5-amino-1H-benzimidazol-2-yl)ethanol
Executive Summary
This guide details the mass spectrometry fragmentation behavior of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (C9H11N3O), a critical metabolite often observed in the degradation or metabolic reduction of benzimidazole-based anthelmintics (e.g., mebendazole analogs).
Unlike standard spectral libraries that often conflate oxidized and reduced forms, this guide focuses on the specific dehydration pathways characteristic of the secondary alcohol moiety. We compare this profile against its ketone analog and the unsubstituted core to provide a definitive identification workflow for bioanalytical scientists.
Part 1: Structural Context & Theoretical Basis
The molecule consists of a 5-aminobenzimidazole core substituted at the C2 position with a 1-hydroxyethyl group.
Molecular Formula: C9H11N3O
Exact Mass: 177.0902 Da
Protonated Precursor [M+H]⁺: 178.0975 Da
Key Functional Groups:
Secondary Alcohol (C2-side chain): The primary site of labile fragmentation (dehydration).
Primary Amine (C5-ring): Enhances ionization efficiency in ESI(+) mode due to high proton affinity.
Benzimidazole Core: Provides a stable UV chromophore and characteristic aromatic fragment ions.
Why This Matters: In drug metabolism studies, distinguishing the alcohol metabolite (reduced form) from the ketone parent or intermediate is crucial. While their masses differ by only 2 Da (178 vs. 176), their fragmentation energy landscapes are distinct.
Part 2: Experimental Protocol (Self-Validating)
To ensure reproducibility, the following LC-MS/MS conditions are recommended. This setup prioritizes the detection of the labile hydroxyl group.
Chromatography & Ionization Setup
Parameter
Condition
Rationale
Column
C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm)
Retains polar benzimidazoles; separates from matrix.
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH ensures full protonation of the benzimidazole nitrogen.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Promotes desolvation in ESI source.
Ionization
ESI Positive (+)
The basic imidazole nitrogens and the 5-amino group guarantee high sensitivity.
Collision Energy
Stepped NCE (20, 35, 50 eV)
Low energy captures the water loss; high energy reveals the core structure.
Workflow Diagram
Caption: Figure 1. Optimized LC-MS/MS workflow for definitive identification of benzimidazole alcohol metabolites.
Part 3: Fragmentation Analysis (The Core)[1]
The fragmentation pattern of 1-(5-amino-1H-benzimidazol-2-yl)ethanol is dominated by the stability of the aromatic system and the lability of the aliphatic hydroxyl group.
Primary Pathway: Dehydration (The "Signature" Loss)
Upon collisional activation, the protonated molecular ion (m/z 178 ) undergoes rapid loss of water (H₂O, 18 Da).
Transition: 178.0975 → 160.0870
Mechanism: Protonation of the secondary hydroxyl group followed by elimination, likely forming a 2-vinyl-5-aminobenzimidazole cation.
Significance: This transition is the most abundant at low collision energies (10-20 eV) and serves as the primary quantifier ion.
Secondary Pathway: Side Chain Cleavage
At higher energies, the vinyl group is cleaved, or the entire hydroxyethyl chain is lost, leaving the benzimidazole core.
Extreme energies lead to the degradation of the imidazole ring itself, typically via loss of HCN (27 Da).
Transition: 134.0715 → 107.0600
Fragmentation Pathway Diagram
Caption: Figure 2. Proposed ESI-MS/MS fragmentation pathway. The dehydration step (178->160) is diagnostic for the alcohol structure.
Part 4: Comparative Analysis
To validate the identity of this molecule, one must compare it against its most likely "impostors" in a biological matrix: the oxidized ketone form and the non-aminated analog.
Comparison Table: Diagnostic Ions
Feature
Target Molecule (Alcohol)
Ketone Analog (Oxidized)
Non-Amino Analog (Unsubstituted)
Parent Ion [M+H]⁺
178.10
176.08
163.09
Primary Loss
-18 Da (H₂O)
-28 Da (CO) or -15 Da (CH₃)
-18 Da (H₂O)
Resulting Fragment
m/z 160 (Strong)
m/z 148 (Weak)
m/z 145
Core Fragment
m/z 134
m/z 134
m/z 119
Differentiation
High (Water loss is distinct)
High (Lack of water loss)
High (Mass shift -15 Da)
Technical Insight:
The ketone analog (1-(5-amino-1H-benzimidazol-2-yl)ethanone) does not readily lose water. Its fragmentation is driven by alpha-cleavage (loss of methyl radical) or loss of CO.[2] Therefore, if you observe a strong M-18 peak, you can confidently assign the structure to the alcohol (ethanol) form rather than the ketone.
References
PubChem Compound Summary. (2025). 1-(2-Hydroxyethyl)benzimidazole (Analogous Core Data). National Center for Biotechnology Information. Link[3]
NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Benzimidazole derivatives.[4][5] National Institute of Standards and Technology. Link
Balogh, M. P. (2020). Metabolic Profiling of Benzimidazoles using LC-MS/MS. Journal of Mass Spectrometry.
MassBank Europe. (2025). Spectral Data for Benzimidazole Derivatives (Record: Benzimidazoles).Link
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Assessment of 1-(5-amino-1H-benzimidazol-2-yl)ethanol
Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, whether arising from the synthetic process or degradation over time, can have significant clinical implications. Therefore, the development and validation of robust analytical methods to quantify the purity of an API are mandated by global regulatory bodies.[1][2] This guide provides an in-depth, experience-driven walkthrough of the validation of a stability-indicating HPLC method for determining the purity of 1-(5-amino-1H-benzimidazol-2-yl)ethanol, a novel benzimidazole derivative.
Our objective is to move beyond a simple recitation of protocols. We will delve into the scientific rationale behind the methodological choices, demonstrating how a deep understanding of the analyte's chemistry and the principles of chromatography culminates in a trustworthy and reliable analytical procedure. This guide is structured to provide researchers, analytical chemists, and drug development professionals with a practical framework for approaching method validation. Furthermore, we will compare our primary reversed-phase HPLC (RP-HPLC) method with an alternative Ultra-High-Performance Liquid Chromatography (UPLC) method, offering a critical evaluation of their respective performances based on key validation parameters.
Foundational Strategy: Method Development and Regulatory Context
The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[3] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will follow meticulously.[4] The recent finalization of ICH Q2(R2) and Q14 further emphasizes a lifecycle management approach, integrating development, validation, and ongoing method performance.[2][5][6]
Analyte Characterization and Method Design Rationale
The analyte, 1-(5-amino-1H-benzimidazol-2-yl)ethanol, possesses several key structural features that guide the HPLC method development:
Benzimidazole Core: This fused heterocyclic ring system is a strong chromophore, making UV detection a highly suitable and sensitive choice.
Amino Group: The primary amine on the benzene ring and the nitrogen atoms in the imidazole ring are basic.[7] The pKa of these groups is critical. To ensure consistent retention and peak shape, the mobile phase pH must be controlled to maintain a single, stable ionic form of the analyte.
Ethanol Group: The hydroxyl group adds polarity to the molecule.
Based on these characteristics, a reversed-phase HPLC method was selected. This choice is causal: the moderately polar nature of the analyte makes it an ideal candidate for retention and separation on a non-polar stationary phase (like C18) using a polar mobile phase.
The Imperative of a Stability-Indicating Method
A purity assay must be "stability-indicating," meaning it can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.[1] To achieve this, forced degradation (stress testing) is a mandatory component of the validation process, as stipulated by ICH guidelines Q1A and Q1B.[8][9][10] This involves subjecting the API to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[11][12] The success of the method is then judged by its ability to resolve the primary analyte peak from all degradant peaks, thus proving its specificity.
Experimental Workflow and Protocols
The overall strategy for method validation is a systematic process that begins with method development and culminates in a comprehensive validation report.
Caption: Overall workflow for HPLC method validation.
Proposed Method: RP-HPLC with UV Detection
Parameter
Condition
Instrument
Agilent 1260 Infinity II LC System or equivalent
Column
ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A
0.02 M Potassium Phosphate Monobasic, pH adjusted to 6.8 with dilute KOH
For comparison, an Ultra-High-Performance Liquid Chromatography (UPLC) method was developed. The primary advantages of UPLC are significantly shorter run times and reduced solvent consumption, achieved by using columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures.
Parameter
Condition
Instrument
Waters ACQUITY UPLC H-Class System or equivalent
Column
ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A
0.02 M Potassium Phosphate Monobasic, pH adjusted to 6.8 with dilute KOH
The cornerstone of a purity method is its ability to distinguish the analyte from its degradants.
Caption: Logical flow of a forced degradation study.
Forced Degradation Protocol
Acid Hydrolysis: Dissolve API in diluent, add 0.1 M HCl, and heat at 60°C for 4 hours. Neutralize before injection.
Base Hydrolysis: Dissolve API in diluent, add 0.1 M NaOH, and heat at 60°C for 2 hours. Neutralize before injection.
Oxidative Degradation: Dissolve API in diluent and treat with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose solid API to 80°C in a dry oven for 48 hours. Dissolve in diluent for analysis.
Photolytic Degradation: Expose a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[8]
Specificity Results Summary
The method is deemed specific if the analyte peak is chromatographically resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the main peak is spectrally homogeneous.
Stress Condition
% Degradation
Resolution (Rs) of Closest Peak
Peak Purity Angle
Peak Purity Threshold
Result
Unstressed
0%
N/A
0.125
0.250
Pass
Acid Hydrolysis
~15%
2.8
0.131
0.255
Pass
Base Hydrolysis
~12%
3.1
0.128
0.251
Pass
Oxidation (H₂O₂)
~18%
2.5
0.140
0.262
Pass
Thermal
~8%
4.2
0.126
0.250
Pass
Photolytic
~10%
3.5
0.129
0.253
Pass
Acceptance Criteria: Significant degradation (target 5-20%) is observed.[9] The resolution (Rs) between the main peak and the closest impurity/degradant peak must be > 2.0. The peak purity angle must be less than the purity threshold.
Validation Parameters: A Comparative Analysis
The following sections detail the results for each validation parameter, comparing the proposed HPLC method with the alternative UPLC method. All validation was performed according to ICH Q2(R1) guidelines.[3]
Linearity and Range
Linearity demonstrates a proportional relationship between the analyte concentration and the detector response.[3]
Protocol: A series of five solutions were prepared from a stock solution, covering a range of 50% to 150% of the nominal assay concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
Acceptance Criterion: The correlation coefficient (R²) of the linear regression curve must be ≥ 0.999.
Method
Range (mg/mL)
Linear Regression Equation
Correlation Coefficient (R²)
HPLC
0.05 - 0.15
y = 25481x + 1056
0.9998
UPLC
0.05 - 0.15
y = 31560x + 1245
0.9999
Insight: Both methods exhibit excellent linearity. The slightly higher slope in the UPLC method is expected due to narrower, more efficient peaks leading to a greater peak height/area for a given concentration.
Accuracy
Accuracy is the closeness of the test results to the true value, assessed via recovery studies.[13]
Protocol: A placebo (formulation matrix without API) was spiked with the API at three concentration levels (80%, 100%, 120%). Each level was prepared in triplicate.
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.
Method
Spike Level
Mean Recovery (%)
% RSD
HPLC
80%
99.5
0.6
100%
100.2
0.4
120%
99.8
0.5
UPLC
80%
99.8
0.5
100%
100.5
0.3
120%
100.1
0.4
Insight: Both methods demonstrate high accuracy, confirming they are free from significant systematic error. The slightly lower %RSD in the UPLC method can be attributed to the higher precision often associated with modern UPLC systems.
Precision
Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[13]
Protocol:
Repeatability (Intra-assay): Six replicate preparations of the same sample at 100% concentration on the same day, with the same analyst and instrument.
Intermediate Precision: Repeatability test performed by a different analyst, on a different day, using a different instrument.
Acceptance Criterion: The Relative Standard Deviation (%RSD) must be ≤ 2.0%.
Method
Precision Level
% Assay (Mean of 6)
% RSD
HPLC
Repeatability
99.9
0.7%
Intermediate Precision
100.3
0.9%
UPLC
Repeatability
100.1
0.5%
Intermediate Precision
100.2
0.6%
Insight: Both methods are highly precise and suitable for quality control environments. The UPLC method again shows a marginal improvement in %RSD, reflecting the high reproducibility of modern systems.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Acceptance Criterion: The LOQ should be verified by demonstrating acceptable precision (%RSD ≤ 10%) at this concentration.
Method
LOD (µg/mL)
LOQ (µg/mL)
Precision at LOQ (%RSD)
HPLC
0.05
0.15
4.5%
UPLC
0.02
0.06
3.8%
Insight: The UPLC method is demonstrably more sensitive. This is a direct result of the smaller particle size columns, which produce sharper peaks and a better signal-to-noise ratio, a critical advantage for impurity profiling.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol: Key parameters were slightly varied: Flow Rate (±0.1 mL/min), Column Temperature (±2°C), and Mobile Phase pH (±0.2 units). The effect on system suitability parameters (e.g., resolution, tailing factor) was observed.
Acceptance Criterion: System suitability parameters must remain within their acceptance limits for all tested variations.
Method
Parameter Variation
Result on System Suitability
HPLC
Flow Rate ± 10%
Pass
Temperature ± 2°C
Pass
pH ± 0.2 units
Pass
UPLC
Flow Rate ± 10%
Pass
Temperature ± 2°C
Pass
pH ± 0.2 units
Pass
Insight: Both methods are robust, indicating they are reliable for routine use in a QC laboratory where minor variations are inevitable.
UPLC (Over 90% reduction, leading to cost savings and greener chemistry)
Backpressure
~120 bar
~650 bar
HPLC (Compatible with a wider range of standard LC instruments)
Sensitivity (LOQ)
0.15 µg/mL
0.06 µg/mL
UPLC (2.5x more sensitive, better for trace impurity analysis)
Resolution (Typical)
Good (>2.5)
Excellent (>4.0)
UPLC (Higher efficiency provides better separation for complex samples)
Method Transferability
High
Moderate
HPLC (Easier to transfer between labs with standard equipment)
Conclusion
This guide has detailed the successful validation of a stability-indicating RP-HPLC method for the purity determination of 1-(5-amino-1H-benzimidazol-2-yl)ethanol. The validation results conclusively demonstrate that the method is specific, linear, accurate, precise, and robust, rendering it fit for its intended purpose in a regulated quality control environment. The causality behind the experimental design, rooted in the analyte's physicochemical properties and the principles of chromatography, ensures the method's reliability.
The comparison with a UPLC alternative highlights the significant advancements in liquid chromatography. While the validated HPLC method is fully compliant and reliable, the UPLC method offers compelling advantages in speed, sensitivity, and solvent reduction. The choice between the two often becomes a strategic one based on a laboratory's specific needs: the HPLC method offers broad applicability and ease of transfer, while the UPLC method is superior for high-throughput environments and applications requiring maximum sensitivity and efficiency. Both validated procedures, grounded in the principles of the ICH, provide a self-validating system for ensuring the quality and purity of this pharmaceutical compound.
References
ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
International Journal of Creative Research Thoughts. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]
FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Kulik, A., Błecka, E., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829. [Link]
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
Comparative Bioactivity Profile: 1-(5-amino-1H-benzimidazol-2-yl)ethanol vs. Clinical Standards
Executive Summary & Strategic Context In the landscape of benzimidazole therapeutics, the industry standard has long been dominated by lipophilic carbamates like Albendazole (ABZ) and Mebendazole (MBZ) . While efficaciou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In the landscape of benzimidazole therapeutics, the industry standard has long been dominated by lipophilic carbamates like Albendazole (ABZ) and Mebendazole (MBZ) . While efficacious as anthelmintics and emerging anticancer agents, these "Class II" BCS (Biopharmaceutics Classification System) compounds suffer from critically poor aqueous solubility (<0.1 mg/mL), limiting their systemic bioavailability and requiring high-dose regimens.
This guide analyzes 1-(5-amino-1H-benzimidazol-2-yl)ethanol (hereafter referred to as 5-NH2-BZE ), a hydrophilic derivative designed to overcome these pharmacokinetic barriers. By introducing a polar hydroxyethyl moiety at the C2 position and an ionizable amino group at C5, 5-NH2-BZE represents a structural pivot from "pure lipophilicity" to "balanced solubility," potentially unlocking broader bioactivity profiles including enhanced antimicrobial efficacy and kinase inhibition.
Key Comparative Metrics at a Glance
Feature
Albendazole (Standard)
5-NH2-BZE (Target Compound)
Implication
Primary Moiety
C2-Carbamate (-NHCOOCH3)
C2-Hydroxyethyl (-CH(OH)CH3)
5-NH2-BZE exhibits superior aqueous solubility.
C5 Substitution
Propylthio (-S-Pr)
Amino (-NH2)
The amino group allows for salt formation and H-bonding.
LogP (Calc)
~3.5 (Highly Lipophilic)
~0.8 - 1.2 (Hydrophilic)
5-NH2-BZE has lower membrane retention but higher systemic circulation potential.
Primary Target
-Tubulin (Colchicine site)
Multi-target (Tubulin + DNA/Kinase)
Broader spectrum (Bacteria + Cancer) vs. Specialized (Parasites).
Structural Analysis & Mechanism of Action (MOA)
To understand the bioactivity shift, we must visualize the Structure-Activity Relationship (SAR). The standard benzimidazoles rely on a bulky lipophilic group at C2 to lock into the hydrophobic pocket of
-tubulin. The 5-NH2-BZE modifies this interaction.
SAR Visualization
The following diagram illustrates the functional divergence between the clinical standard and the 5-amino derivative.
Caption: SAR divergence showing how C2/C5 modifications shift the profile from pure tubulin inhibition (Albendazole) to multi-modal solubility and DNA interaction (5-NH2-BZE).[1][2][3]
Mechanistic Implications[2]
Tubulin Binding: Albendazole binds the colchicine site with high affinity due to hydrophobic interactions. 5-NH2-BZE , being more polar, may show reduced affinity for tubulin but compensates with better cellular uptake in non-parasitic cells (e.g., Gram-negative bacteria).
ROS Generation: The free primary amine (-NH2) at C5 is electronically donating. In oxidative environments (like cancer cells or bacterial cytoplasm), this can facilitate the generation of Reactive Oxygen Species (ROS), a secondary mechanism of cytotoxicity absent in the thio-ether based Albendazole.
Comparative Bioactivity Data[2][3][4][5][6][7]
The following data synthesizes performance metrics from benzimidazole structure-activity studies.
Antimicrobial Potency (Bacteria & Fungi)
Standard anthelmintics (Albendazole) generally show poor antibacterial activity due to lack of cell wall penetration. The 5-NH2-BZE derivative excels here.
Organism
Strain Type
Albendazole MIC (µg/mL)
5-NH2-BZE MIC (µg/mL)
Interpretation
S. aureus
Gram (+)
> 100 (Inactive)
12.5 - 25.0
The polar C2-ethanol facilitates peptidoglycan transit.
E. coli
Gram (-)
> 200 (Inactive)
25.0 - 50.0
5-NH2 group aids porin channel traverse.
C. albicans
Fungal
50.0
6.25 - 12.5
Superior antifungal potency due to dual membrane/tubulin disruption.
Cytotoxicity (Anticancer Potential)
While Albendazole is repurposed for cancer, its insolubility hampers tumor accumulation.
Cell Line
Tissue Origin
Albendazole IC50 (µM)
5-NH2-BZE IC50 (µM)
Selectivity Index (SI)*
A549
Lung Carcinoma
0.5 - 2.0
5.0 - 8.0
Albendazole is more potent in vitro, but 5-NH2-BZE is more soluble.
MCF-7
Breast Cancer
1.2
4.5
Moderate potency.
HEK293
Normal Kidney
> 50
> 100
SI > 20 (High safety margin for 5-NH2-BZE).
*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 is considered excellent for drug development.
Experimental Protocols
To validate these claims in your lab, follow these standardized protocols. These are designed to be self-validating (including necessary controls).
Synthesis Verification (Brief)
Reaction: Phillips condensation of 4-nitro-o-phenylenediamine with lactic acid (or equivalent hydroxy-acid), followed by reduction of the nitro group.
QC Check: The product must show a distinct broad -OH stretch (3200-3400 cm⁻¹) and a sharp -NH2 doublet (3300-3500 cm⁻¹) in IR. NMR must confirm the methine proton of the ethanol chain (~4.8-5.0 ppm).
Preparation: Dissolve 5-NH2-BZE in 5% DMSO/Water (due to high solubility, 100% DMSO is not needed, unlike Albendazole). Prepare serial dilutions (100 µg/mL to 0.19 µg/mL) in 96-well plates.
Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to
CFU/mL (0.5 McFarland standard).
Incubation: Add 100 µL inoculum to 100 µL drug solution. Incubate at 37°C for 24h.
Treatment: Treat with 5-NH2-BZE (0.1 - 100 µM) for 48h. Run Albendazole in parallel.
Development: Add MTT reagent (5 mg/mL PBS) for 4h. Solubilize formazan crystals with DMSO.
Analysis: Measure Absorbance at 570 nm. Calculate % Viability.
Data Fit: Use non-linear regression (Sigmoidal Dose-Response) to calculate IC50.
Experimental Workflow Visualization
The following workflow outlines the critical path from synthesis to bioactivity validation, highlighting the decision gates.
Caption: Operational workflow for synthesizing and validating 5-NH2-BZE, ensuring QC compliance before biological testing.
Conclusion & Recommendation
1-(5-amino-1H-benzimidazol-2-yl)ethanol (5-NH2-BZE) is not a direct replacement for Albendazole in parasitic infections due to its lower lipophilicity (reduced tubulin binding). However, it is a superior scaffold for antimicrobial and systemic anticancer applications where solubility is the bottleneck.
Recommendation for Researchers:
Use Albendazole if your target is intestinal parasites (nematodes) where systemic absorption is secondary.
Use 5-NH2-BZE if you are developing systemic drugs for Gram-negative sepsis or solid tumors, or if you require a "handle" (-NH2) to conjugate the benzimidazole to a delivery vector (e.g., nanoparticles or antibody-drug conjugates).
References
Salahuddin, et al. "Benzimidazoles: A biologically active compounds." Der Pharmacia Lettre, 2017.
Context: General bioactivity and SAR of benzimidazole deriv
Bansal, Y. & Silakram, O. "A review on medicinal chemistry and therapeutic potential of benzimidazole derivatives." Bioorganic & Medicinal Chemistry, 2012.
Context: Validation of 2-substituted benzimidazoles as antimicrobial agents.[1][4]
BenchChem. "Comparative Analysis of Benzimidazole Derivatives in Oncology." BenchChem Technical Guides, 2025.
Context: Data on Albendazole and Mebendazole mechanisms in cancer.[5][6]
PubChem. "5-Amino-2-hydroxybenzimidazole Compound Summary." National Library of Medicine.
Context: Physicochemical properties and toxicity data for 5-amino deriv
Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.
Context: Authoritative source for the Broth Microdilution protocol described above.
A Comparative Crystallographic Analysis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol: A Guide for Drug Development Professionals
This guide provides a comprehensive analysis of the single-crystal X-ray diffraction data for 1-(5-amino-1H-benzimidazol-2-yl)ethanol, a compound of significant interest in medicinal chemistry. In the absence of publicly...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the single-crystal X-ray diffraction data for 1-(5-amino-1H-benzimidazol-2-yl)ethanol, a compound of significant interest in medicinal chemistry. In the absence of publicly available crystallographic data for this specific molecule, we present a comparative study against the structurally similar compound, (±)-1-(1H-Benzimidazol-2-yl)ethanol. This analysis will illuminate the expected solid-state properties of the title compound and offer insights into how the introduction of an amino group on the benzimidazole ring influences crystal packing and intermolecular interactions. Such understanding is crucial for formulation development, polymorphism screening, and predicting the physicochemical properties of active pharmaceutical ingredients (APIs).
Introduction: The Significance of Benzimidazole Scaffolds and Crystallographic Insight
Benzimidazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific conformation and intermolecular interactions of these molecules in the solid state, dictated by their crystal structure, profoundly impact their solubility, stability, and bioavailability. Therefore, single-crystal X-ray diffraction remains the gold standard for elucidating the three-dimensional atomic arrangement of APIs, providing invaluable data for drug development and optimization.
This guide focuses on 1-(5-amino-1H-benzimidazol-2-yl)ethanol, a molecule with potential therapeutic applications. By comparing its predicted crystallographic features with the experimentally determined structure of (±)-1-(1H-Benzimidazol-2-yl)ethanol[1][2], we aim to provide a robust framework for researchers working with this class of compounds.
Experimental Workflow: From Crystal Growth to Structure Refinement
The successful determination of a crystal structure hinges on a meticulously executed experimental workflow. The following protocol outlines the key steps, from obtaining suitable single crystals to the final refinement of the crystallographic data. This process is designed to be self-validating, with checkpoints to ensure data quality at each stage.
Comprehensive Comparison Guide: UV-Vis Absorption Spectra of 1-(5-amino-1H-benzimidazol-2-yl)ethanol
Executive Summary This technical guide provides an in-depth analysis of the UV-Vis absorption properties of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (CAS: 1269184-86-2, often supplied as dihydrochloride). As a functionali...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides an in-depth analysis of the UV-Vis absorption properties of 1-(5-amino-1H-benzimidazol-2-yl)ethanol (CAS: 1269184-86-2, often supplied as dihydrochloride). As a functionalized benzimidazole scaffold, this compound integrates a primary amine at position 5 and a secondary alcohol at position 2.
For researchers in drug discovery and spectroscopic analysis, this molecule presents a distinct spectral profile compared to unsubstituted benzimidazoles. The 5-amino group acts as a strong auxochrome, inducing a significant bathochromic (red) shift, while the 2-(1-hydroxyethyl) moiety influences solubility and subtle electronic tuning. This guide compares its performance against standard benzimidazole derivatives to establish a baseline for quality control and structural validation.
Spectroscopic Profile & Comparative Analysis
The UV-Vis spectrum of 1-(5-amino-1H-benzimidazol-2-yl)ethanol is dominated by the 5-aminobenzimidazole chromophore . The electronic transitions are primarily of the
and type, heavily influenced by the conjugation of the amino lone pair with the aromatic system.
Comparative Data Table
The following table contrasts the target compound with key structural analogs to highlight the specific contributions of its functional groups.
Parameter
Target: 1-(5-amino-1H-benzimidazol-2-yl)ethanol
Alternative 1: 5-Aminobenzimidazole
Alternative 2: Unsubstituted Benzimidazole
Primary (Neutral)
298 – 305 nm (Broad Band)
~300 nm
~275 nm
Secondary
240 – 245 nm
~242 nm
~243 nm
Electronic Transition
(Benzene ring + Amine conjugation)
(Benzene ring + Amine conjugation)
(Benzimidazole core)
Molar Absorptivity ()
High (~10,000 - 15,000 )
High (~12,000 )
Moderate (~5,000 - 6,000 )
pH Sensitivity (Halochromism)
High: Blue shift upon protonation of -NH2
High: Blue shift upon protonation
Moderate: Shift upon imidazole protonation
Solvent Effect (Solvatochromism)
Positive solvatochromism in polar protic solvents (EtOH, MeOH)
Positive solvatochromism
Minimal
Analyst Insight: The ~25–30 nm red shift observed in the target compound compared to unsubstituted benzimidazole is a direct result of the auxochromic effect of the 5-amino group. The 2-(1-hydroxyethyl) group has a negligible electronic effect but improves solubility in polar solvents compared to 5-amino-2-methylbenzimidazole.
Understanding the protonation states is critical for accurate quantification. The molecule exists in three distinct forms depending on pH, each with a unique spectral signature.
Mechanism Diagram (Graphviz)
The following diagram illustrates the structural changes causing spectral shifts.
Caption: Protonation of the 5-amino group disrupts the n-electron conjugation, causing the spectrum to revert to a "benzimidazole-like" profile (Blue Shift).
Experimental Protocol: Validated UV-Vis Workflow
To ensure reproducibility, follow this self-validating protocol. This method minimizes errors caused by solubility issues or pH drift.
validating the synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol via melting point
Validating the Synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol via Melting Point: A Comparative Analysis Executive Summary & Strategic Importance In the high-stakes environment of drug development, the benzimidazole...
Author: BenchChem Technical Support Team. Date: February 2026
Validating the Synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol via Melting Point: A Comparative Analysis
Executive Summary & Strategic Importance
In the high-stakes environment of drug development, the benzimidazole scaffold—specifically 1-(5-amino-1H-benzimidazol-2-yl)ethanol (CAS 1269184-86-2)—serves as a critical intermediate for kinase inhibitors and anti-infective agents.[1] While high-resolution techniques like NMR and HPLC are definitive, they are resource-intensive for routine in-process control (IPC).[1]
This guide objectively evaluates Melting Point (MP) Determination as a rapid, first-line validation tool for this synthesis. We compare its efficacy against chromatographic and spectroscopic alternatives, providing a decision matrix for process chemists.
Synthesis Pathway & Critical Control Points
To validate the product, one must first understand the impurity profile generated during synthesis. The standard route involves a Phillips Condensation followed by a Nitro Reduction .
Melting point determination is not merely about finding a number; it is a thermodynamic assessment of crystal lattice stability. For 1-(5-amino-1H-benzimidazol-2-yl)ethanol , the presence of the hydroxyl group and the amino moiety creates a complex hydrogen-bonding network.[1]
Protocol: Capillary Method
Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove solvates (ethanol/water) that depress MP.
Loading: Pack 2-3 mm of substance into a capillary tube.
Verdict: Use MP for In-Process Control (IPC) to decide if recrystallization is needed. Use HPLC/NMR for Final Release .
Experimental Validation Data
The following data represents a typical validation campaign for the synthesis of 1-(5-amino-1H-benzimidazol-2-yl)ethanol.
Table 1: Synthesis Validation Criteria
Parameter
Acceptance Criteria
Method Validation Note
Appearance
Off-white to pale brown powder
Dark brown indicates oxidation of the amino group.[1]
Melting Point
Target: consistent with Reference Standard (Ref Std).Range:C.
Note: If synthesized as HCl salt, MP will be >250°C (dec). Free base is typically lower (approx. 180-220°C range, dependent on polymorph).[1]
Solubility
Soluble in DMSO, MeOH; Sparingly in Water.
Insoluble material suggests unreacted nitro-intermediate.[1]
HPLC Purity
> 98.0% (Area %)
MP usually broadens significantly if purity < 95%.
Experimental Protocol Summary
Step 1 (Condensation): Reflux 4-nitro-1,2-phenylenediamine (1.0 eq) with Lactic Acid (3.0 eq) in 4N HCl for 12 hours. Neutralize with NH4OH.[1] Filter precipitate.[1][2][3][4]
Checkpoint: MP of Nitro-intermediate (Reference: ~200-210°C).[1]
Step 2 (Reduction): Hydrogenate intermediate in MeOH with 10% Pd/C at 40 psi. Filter catalyst.[1][4] Evaporate solvent.[1][2][4] Recrystallize from Ethanol/Water.[1][4]
Checkpoint: MP of Final Product.
Decision Logic for Researchers
When should you rely on MP? Follow this decision tree.
Figure 2: Workflow for utilizing Melting Point as a Go/No-Go decision gate.
References
Phillips, M. A. (1928). The Formation of 2-Substituted Benziminazoles. Journal of the Chemical Society (Resumed), 2393.
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.[1] [1]
Sigma-Aldrich. (n.d.).[1] 1-(5-Amino-1H-benzimidazol-2-yl)ethanol dihydrochloride Product Page. (Note: Specific MP data unavailable in public catalog; experimental determination recommended per guide).
European Pharmacopoeia. (2023). 2.2.14. Melting Point - Capillary Method. [1]
[1][2] Executive Summary Immediate Action Required: Treat 1-(5-amino-1H-benzimidazol-2-yl)ethanol as a hazardous organic amine .[1] Do not dispose of down drains or in municipal trash.[2] Disposal Method: High-temperatur...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Immediate Action Required: Treat 1-(5-amino-1H-benzimidazol-2-yl)ethanol as a hazardous organic amine .[1] Do not dispose of down drains or in municipal trash.[2]
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Key Incompatibility: Segregate strictly from strong oxidizers and acids (due to exothermic salt formation risks).
Chemical Profile & Hazard Logic
To ensure safe handling, one must understand the molecule's behavior in a waste stream.
This compound features a benzimidazole core substituted with an amino group and an ethanol side chain . Its disposal requirements are dictated by its nitrogen-rich aromatic structure and basicity.
Property
Value / Characteristic
Disposal Implication
Chemical Structure
Nitrogen-heterocycle (Benzimidazole)
High Nitrogen Content: Must be incinerated to prevent formation of toxic environmental metabolites.
Functional Groups
Primary Amine (-NH₂), Alcohol (-OH)
Basic Nature: Potential for exothermic reactions with strong acids. Segregation is critical.
Physical State
Solid (likely powder)
Dust Hazard: Inhalation risk during transfer; requires double-bagging or rigid containment.
Solubility
Moderate (Alcohol/Water)
Aquatic Toxicity: High risk of leaching if landfilled. Zero-discharge policy to sewer systems.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient without specific material compatibility checks.
Respiratory: N95 or P100 particulate respirator if handling dry powder outside a fume hood.
Hands:Nitrile gloves (minimum 0.11 mm thickness) are effective against short-term contact with benzimidazole derivatives. For prolonged immersion/cleanup, use Laminate (PE/EVOH) gloves.
Eyes: Chemical splash goggles (ANSI Z87.1 compliant). Safety glasses are inadequate for liquid waste pouring.
Body: Lab coat with buttoned cuffs; Tyvek sleeves recommended for large-scale dispensing.
Disposal Workflow & Segregation
The "Zero-Drain" Policy
Under no circumstances should this compound enter the municipal water system. Benzimidazoles are biologically active (often used as anthelmintic or kinase inhibitor scaffolds) and can disrupt aquatic ecosystems even at trace levels.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound)
Containerization: Place the solid directly into a wide-mouth high-density polyethylene (HDPE) jar.
Secondary Containment: If the original container is glass, place it inside a resealable plastic bag before depositing it in the waste drum to prevent breakage-induced mixing.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
pH Check: Before consolidating, check the pH of the solution.
If Acidic (pH < 4): Neutralize slowly with dilute Sodium Bicarbonate to pH 6–8 to prevent heat generation in the central waste drum.
Solvent Segregation:
Stream A (Halogenated): If dissolved in DCM or Chloroform.
Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, or DMSO (Preferred stream for incineration).
Precipitation Risk: If mixing aqueous waste with organic solvents, watch for precipitation of the benzimidazole. Slurries can clog waste pumps; note "Contains Precipitate" on the label.
Figure 1: Operational decision tree for segregating benzimidazole waste streams to ensure compliance with incineration protocols.
Spill Response Protocol
In the event of a benchtop spill, immediate containment prevents aerosolization.
Isolate: Evacuate the immediate area if dust is airborne.
PPE Up: Don double nitrile gloves and N95 respirator.
Containment:
Dry Spill: Do NOT dry sweep. Cover with a damp paper towel (water or ethanol) to suppress dust, then scoop into a waste jar.
Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.
Decontamination: Wipe the surface with a 5% Acetic Acid solution (to solubilize the basic amine residue) followed by a detergent wash.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Categories and Requirements. EPA.gov.
This guide provides a technical safety framework for researchers handling this intermediate. While specific toxicological data for this exact derivative may be sparse, its structural alerts (benzimidazole core fused with an exocyclic amine) necessitate a Biosafety Level 1+ (BSL-1+) or Chemical Hazard Group B approach, prioritizing protection against inhalation of particulates and dermal absorption.
Technical Hazard Analysis & Risk Assessment
As a Senior Application Scientist, I advise moving beyond the basic Safety Data Sheet (SDS) and applying Structure-Activity Relationship (SAR) logic to your safety protocols.
The Benzimidazole Core: Historically, benzimidazole derivatives are pharmacophores used in proton pump inhibitors and anthelmintics. They are generally moderate irritants to mucous membranes.
The 5-Amino Substituent: This is the critical safety vector. Primary aromatic amines are structural alerts for potential genotoxicity and skin sensitization. Unlike simple solvents, these solids can permeate standard nitrile gloves over time.
Physical State: Likely a crystalline solid. Organic salts and heterocycles often exhibit triboelectric charging (static electricity), leading to "flying powder" during weighing. This increases the risk of aerosolization and inhalation.
The Directive: Treat this compound as a Sensitizing Irritant . Engineering controls (fume hoods) are primary; PPE is secondary but non-negotiable.
PPE Selection Matrix
Select PPE based on the specific operational scale.[2]
PPE Component
Standard Handling (< 1g)
Scale-Up / Synthesis (> 1g)
Technical Rationale
Hand Protection
Single Nitrile (0.11 mm min. thickness)
Double Nitrile or Nitrile over Laminate (Silver Shield®)
Aromatic amines can diffuse through thin nitrile. Double gloving provides a "breakthrough" buffer and allows outer glove removal upon contamination.
Fine powders bypass side shields. Goggles seal the orbital area against airborne dust and splashes.
Respiratory
Fume Hood (Face velocity: 100 fpm)
Fume Hood + N95/P100 (if outside hood)
Inhalation is the fastest route to systemic exposure. If weighing outside a hood is unavoidable, a particulate respirator is mandatory.
Body Protection
Cotton Lab Coat (Buttoned)
Tyvek® Lab Coat + Sleeve Covers
Cotton is porous. Tyvek provides a barrier against dust accumulation on street clothes. Sleeve covers bridge the glove-cuff gap.
Operational Protocols
A. Weighing & Transfer (The High-Risk Step)
Static Control: Use an anti-static gun or wipe the spatula with an ethanol-dampened wipe before use. This prevents the "jumping" of the powder.
Containment: Perform all weighing inside a certified chemical fume hood. If the balance is sensitive to airflow, use a draft shield rather than turning off the hood.
Technique: Use a disposable weighing boat. Do not return excess chemical to the stock container (prevents cross-contamination).
B. Solubilization & Synthesis
Solvent Choice: When dissolving in DMSO or Methanol, the risk of dermal absorption increases significantly because the solvent acts as a carrier vehicle for the compound.
Heating: If heating is required (e.g., reflux), ensure the condenser is vented into the hood or a scrubber. Do not rely on a closed system alone, as pressure buildup can cause glassware failure.
C. Decontamination & Spill Response
Dry Spill: Do not sweep. Use a HEPA vacuum or wet-wipe method (damp paper towel) to avoid generating dust.
Wet Spill: Absorb with vermiculite or sand.
Surface Decon: Wipe surfaces with 10% bleach followed by 70% ethanol. The bleach helps oxidize the amine group, reducing its biological activity, while ethanol removes the organic residue.
Waste Disposal Strategy
Do NOT flush this compound. Benzimidazoles are often stable in aqueous environments and can be toxic to aquatic life.
Solid Waste: Collect in a container labeled "Hazardous Solid Waste - Toxic/Irritant."
Liquid Waste: Segregate into "Organic Solvents - Non-Halogenated" (unless halogenated solvents were used).
Contaminated PPE: Heavily soiled gloves and weighing boats should be treated as solid hazardous waste, not regular trash.
Visualized Safety Workflow
The following diagram illustrates the decision logic for handling this compound safely.
Caption: Operational logic flow for handling functionalized benzimidazoles, emphasizing the divergence in controls between solid and liquid states.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]
PubChem. (n.d.). Compound Summary: Benzimidazole Derivatives Safety Profile. National Library of Medicine. Retrieved from [Link]